Benzyl 2,2,2-trichloroacetimidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCTWYDQIQZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002319 | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81927-55-1 | |
| Record name | Phenylmethyl 2,2,2-trichloroethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81927-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyltrichloroacetimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanimidic acid, 2,2,2-trichloro-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl 2,2,2-trichloroacetimidate synthesis protocol
An In-Depth Technical Guide to the Synthesis of Benzyl (B1604629) 2,2,2-trichloroacetimidate
Introduction
Benzyl 2,2,2-trichloroacetimidate is a versatile and widely used reagent in organic synthesis, primarily for the O-benzylation of alcohols under mild, acidic conditions.[1][2] This method is particularly valuable for substrates that are sensitive to the harsh basic conditions of traditional benzylation methods, such as the Williamson ether synthesis.[2][3] The reagent is readily prepared from inexpensive starting materials, benzyl alcohol and trichloroacetonitrile (B146778), via a base-catalyzed addition reaction.[1][4][5] This guide provides a comprehensive overview of the synthesis protocol, reaction mechanism, and key experimental details for researchers, scientists, and professionals in drug development.
Chemical Properties:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈Cl₃NO |
| Linear Formula | CCl₃C(=NH)OCH₂C₆H₅ |
| Molecular Weight | 252.52 g/mol |
| CAS Number | 81927-55-1 |
| Appearance | Colorless to brownish liquid[5] |
| Boiling Point | 106-114 °C at 0.5 mmHg |
| Density | 1.359 g/mL at 25 °C |
Reaction Mechanism and Stoichiometry
The synthesis proceeds via the base-catalyzed nucleophilic addition of benzyl alcohol to the nitrile carbon of trichloroacetonitrile. A common and effective catalyst for this transformation is 1,8-Diazabicycloundec-7-ene (DBU). The proposed mechanism involves the deprotonation of benzyl alcohol by DBU to form the benzyl alkoxide, which then attacks the electrophilic nitrile. The resulting intermediate is subsequently protonated to yield the final imidate product.
Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of trichloroacetimidates.[6]
Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| Benzyl Alcohol | 1.0 | Starting Material |
| Trichloroacetonitrile | 1.2 | Reagent |
| 1,8-Diazabicycloundec-7-ene (DBU) | 0.1 (10 mol%) | Catalyst |
| Anhydrous Dichloromethane (B109758) (DCM) | - | Solvent (to 0.25 M) |
Step-by-Step Procedure
-
Reaction Setup: Dissolve benzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.25 M in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Catalyst Addition: Add DBU (0.1 equiv) to the solution.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes.
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trichloroacetonitrile (1.2 equiv) to the cooled mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.
-
Workup: After 18 hours, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to yield the pure this compound.[6] An optional aqueous wash with NaOH solution can be employed before chromatography to remove the trichloroacetamide (B1219227) byproduct.[4]
Reaction Conditions Summary
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Atmosphere | Inert (Argon) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Concentration | 0.25 M (of alcohol) |
Visualized Workflow and Logic
The experimental workflow and the logical relationship between the components can be visualized for clarity.
References
- 1. d-nb.info [d-nb.info]
- 2. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 4. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Benzyl 2,2,2-trichloroacetimidate
An In-depth Technical Guide to Benzyl (B1604629) 2,2,2-trichloroacetimidate
Abstract
Benzyl 2,2,2-trichloroacetimidate is a versatile and highly effective reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups as benzyl ethers. Its ability to react under mildly acidic conditions makes it an invaluable tool for substrates sensitive to the basic conditions often employed in traditional benzylation methods. This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and application, and a mechanistic insight into its reactivity.
Physical and Chemical Properties
This compound is a clear, colorless to yellow liquid that is sensitive to moisture.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₈Cl₃NO | [2][3][4] |
| Molecular Weight | 252.52 g/mol | [2][4] |
| Appearance | Clear colorless to yellow liquid | [1][3] |
| Boiling Point | 106-114 °C at 0.5 mmHg | [5] |
| Density | 1.359 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.545 | [5] |
| CAS Number | 81927-55-1 | [2][3][4] |
| Solubility | Miscible with cyclohexane/dichloromethane | [5] |
| Stability | Moisture sensitive | [1] |
Chemical Reactivity and Applications
The primary application of this compound is the benzylation of primary, secondary, and tertiary alcohols under mild acidic conditions.[6] This method is particularly advantageous for substrates that are sensitive to basic conditions or prone to racemization.[6] The reaction is catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), and proceeds with good yields.[6]
The generally accepted mechanism involves the initial protonation or silylation of the imidate, which forms a highly reactive electrophilic species.[6] This intermediate then reacts with the alcohol to yield the corresponding benzyl ether and trichloroacetamide (B1219227) as a byproduct.[6] The proton is regenerated in this step, allowing it to participate in the catalytic cycle again.[6]
Beyond alcohol protection, this reagent can also be used for the mild esterification of carboxylic acids in the presence of a catalytic amount of BF₃ etherate.[5] Furthermore, benzylic trichloroacetimidates can undergo rearrangement to form benzylic trichloroacetamides, a transformation that has been explored for the synthesis of benzylic amines.[7]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile (B146778).[6][7]
Materials:
-
Benzyl alcohol
-
Trichloroacetonitrile
-
Anhydrous Dichloromethane (DCM)
-
1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve benzyl alcohol in anhydrous DCM (0.25 M) under an argon atmosphere.[7]
-
Add DBU (10 mol %) to the solution.[7]
-
Stir the mixture at room temperature for 15 minutes, then cool to 0 °C.[7]
-
Add trichloroacetonitrile (1.2 equivalents) to the cooled mixture.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.[7]
-
Concentrate the reaction mixture under reduced pressure.[7]
-
Purify the residue by silica gel chromatography to obtain this compound.[7]
Benzylation of Alcohols using this compound
This protocol describes the acid-catalyzed benzylation of an alcohol.[6]
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Trifluoromethanesulfonic acid (TfOH)
-
Sodium bicarbonate (solid)
-
Silica gel for chromatography
Procedure:
-
Dissolve the alcohol (2 mmol) and this compound (3 mmol) in 40 mL of anhydrous CH₂Cl₂.[6]
-
Cool the solution to 0 °C.[6]
-
Slowly add TMS-OTf (0.4 mmol) or TfOH (0.33 mmol).[6]
-
Stir the reaction mixture at room temperature for 24 hours.[6]
-
Neutralize the reaction mixture with solid sodium bicarbonate, then filter.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Purify the residue by flash chromatography on silica gel to yield the benzyl ether.[6]
Mechanistic Diagrams
The following diagrams illustrate the key chemical processes involving this compound.
Caption: Synthesis of this compound.
Caption: Acid-catalyzed benzylation of an alcohol.
References
- 1. This compound CAS#: 81927-55-1 [m.chemicalbook.com]
- 2. This compound | C9H8Cl3NO | CID 144968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 351600250 [thermofisher.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 81927-55-1 [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
Benzyl 2,2,2-trichloroacetimidate: A Comprehensive Technical Guide
CAS Number: 81927-55-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (B1604629) 2,2,2-trichloroacetimidate, a versatile and widely used reagent in organic synthesis. This document consolidates critical data, experimental protocols, and mechanistic insights to support its effective and safe use in research and development.
Chemical and Physical Properties
Benzyl 2,2,2-trichloroacetimidate is a colorless to light yellow liquid with a molecular formula of C₉H₈Cl₃NO.[1][2] It is known for its role as an efficient reagent for the benzylation of alcohols and other functional groups under mild acidic conditions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₈Cl₃NO | [1][2] |
| Molecular Weight | 252.52 g/mol | [2] |
| Appearance | Colorless to light yellow, clear liquid | [1][4] |
| Boiling Point | 106-114 °C at 0.5 mmHg | [3][5] |
| Density | 1.359 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.545 | [5] |
| Solidification Point | 3-4 °C | [5] |
| Solubility | Miscible with cyclohexane/dichloromethane (B109758) | [3][6] |
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.[7] It is classified as an irritant to the skin, eyes, and respiratory system.[1][7]
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures | References |
| Causes skin irritation | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water. | [1][4][7] |
| Causes serious eye irritation | Wear appropriate protective eyeglasses or chemical safety goggles. If in eyes, rinse cautiously with water for several minutes. | [1][7] |
| May cause respiratory irritation | Use with adequate ventilation. Avoid breathing mist, vapors, or spray. | [1][7] |
| Harmful if swallowed | Do not ingest. If swallowed, get medical attention. | [1] |
Storage and Handling:
-
Incompatible with strong oxidizing agents and strong acids.[7]
Applications in Organic Synthesis
The primary application of this compound is the protection of hydroxyl groups as benzyl ethers.[8] This reaction proceeds under mild acidic conditions, making it compatible with a wide range of functional groups that are sensitive to basic conditions often employed in traditional Williamson ether synthesis.[9][10][11] It is also used for the mild esterification of carboxylic acids.[3][6]
Key applications include:
-
O-Benzylation of Alcohols: A versatile reagent for protecting primary, secondary, and even acid-sensitive tertiary alcohols.[10]
-
Synthesis of Complex Molecules: Utilized in the synthesis of natural products and pharmaceuticals, such as funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal.[3][5][6]
-
Derivatizing Agent: Used as a derivatizing agent for phosphonic acids related to nerve agents for analysis by GC-MS.[12][13][14]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778).[3][10][15]
Protocol:
-
Dissolve benzyl alcohol (1.0 equivalent) and trichloroacetonitrile (5.0 equivalents) in dichloromethane.
-
Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., argon).
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise.
-
Allow the mixture to gradually warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purification is achieved by distillation or chromatography.
Caption: Synthesis of this compound.
General Protocol for O-Benzylation of Alcohols
The acid-catalyzed benzylation of an alcohol using this compound is a widely employed procedure.[10]
Protocol:
-
Dissolve the alcohol (1.0 equivalent) and this compound (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or a mixture of hexane (B92381) and dichloromethane).
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (typically < 0.1 equivalents), dropwise.[10]
-
Stir the reaction at room temperature for a specified time (e.g., 24 hours), monitoring its progress by TLC.[10]
-
After completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General workflow for O-benzylation of alcohols.
Reaction Mechanism
The benzylation reaction is initiated by the protonation of the imine nitrogen of this compound by the acid catalyst. This activation facilitates the nucleophilic attack by the alcohol on the benzylic carbon. The subsequent collapse of the intermediate and loss of trichloroacetamide (B1219227) yields the corresponding benzyl ether. The reaction is believed to proceed through a cationic intermediate.[16]
Caption: Acid-catalyzed O-benzylation mechanism.
Rearrangement Reaction
Under certain conditions, particularly with Lewis acids or upon heating, benzylic trichloroacetimidates can undergo a rearrangement to form the corresponding N-benzylic trichloroacetamides.[16] This transformation provides a pathway for the synthesis of benzylic amines.
Caption: Rearrangement to N-benzyl trichloroacetamide.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 81927-55-1 [chemicalbook.com]
- 4. This compound | 81927-55-1 | TCI AMERICA [tcichemicals.com]
- 5. 苄基-2,2,2-三氯乙酰亚氨酸酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. d-nb.info [d-nb.info]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 15. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. surface.syr.edu [surface.syr.edu]
Benzyl 2,2,2-trichloroacetimidate: A Comprehensive Technical Guide for its Application as a Benzylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) 2,2,2-trichloroacetimidate has emerged as a powerful and versatile reagent for the introduction of the benzyl protecting group onto a wide range of functional groups, most notably alcohols. Its utility lies in its ability to effect benzylation under mild, acid-catalyzed conditions, offering a significant advantage over traditional methods that often require harsh basic or strongly acidic environments. This technical guide provides an in-depth overview of Benzyl 2,2,2-trichloroacetimidate, including its synthesis, physical and chemical properties, and a detailed exploration of its application as a benzylating agent. Experimental protocols, quantitative data on substrate scope and yields, and a mechanistic discussion are presented to equip researchers with the knowledge required for its effective implementation in complex organic synthesis.
Introduction
The benzyl ether is one of the most widely utilized protecting groups in organic synthesis due to its stability under a broad spectrum of reaction conditions and its facile cleavage through hydrogenolysis.[1][2] Traditional methods for the formation of benzyl ethers, such as the Williamson ether synthesis, typically involve the use of strong bases like sodium hydride, which can be incompatible with sensitive substrates prone to epimerization or degradation.[2] this compound offers a mild and efficient alternative, allowing for the benzylation of primary, secondary, and even tertiary alcohols under acidic catalysis.[3][4] This method is particularly advantageous for complex molecules and chiral substrates, where the preservation of stereochemical integrity is paramount.[4]
Properties of this compound
This compound is a liquid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₉H₈Cl₃NO |
| Molecular Weight | 252.52 g/mol |
| Appearance | Liquid |
| Boiling Point | 106-114 °C at 0.5 mmHg |
| Density | 1.359 g/mL at 25 °C |
| Refractive Index | n20/D 1.545 |
| CAS Number | 81927-55-1 |
Data sourced from Sigma-Aldrich and PubChem.
Synthesis of this compound
The reagent is readily prepared on a laboratory scale through the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778).
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Benzyl alcohol
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve benzyl alcohol in anhydrous DCM (0.25 M) under an inert atmosphere (e.g., argon).
-
Add DBU (10 mol %) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trichloroacetonitrile (1.2 equivalents) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to yield this compound.
Application in Benzylation of Alcohols
This compound is a highly effective reagent for the O-benzylation of a diverse range of alcohols. The reaction is typically catalyzed by a catalytic amount of a strong protic or Lewis acid.
General Reaction Scheme
Caption: General reaction for the benzylation of an alcohol.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the benzylation of various alcohols using this compound with different acid catalysts. The data is compiled from a study by Eckenberg et al.[3]
| Substrate (Alcohol) | Catalyst (mol%) | Yield (%) |
| 3-Hydroxymethyl-2-methylcyclopentanone | TfOH (5) | 60 |
| Tertiary Cyclopropanol derivative | TfOH (10) | 39 |
| Acyclic secondary alcohol | TMSOTf | 67 |
| Diol derivative (monobenzylation) | TMSOTf | Not specified |
| Sterically hindered secondary alcohol | TMSOTf | Not specified |
Experimental Protocol: General Procedure for the Benzylation of Alcohols[3]
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Trifluoromethanesulfonic acid (TfOH)
-
Petroleum ether
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Silica gel
Procedure:
-
Dissolve the alcohol (2 mmol) and this compound (3 mmol) in anhydrous CH₂Cl₂ (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid catalyst (TMSOTf, 0.4 mmol or TfOH, 0.33 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add a mixture of petroleum ether/diethyl ether (6:1, 30 mL) to the residue to form a slurry.
-
Filter the slurry through a plug of silica gel to remove the precipitated trichloroacetamide (B1219227). Wash the silica gel with the same solvent mixture.
-
Combine the organic filtrates and wash with saturated NaHCO₃ solution (20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl ether by flash chromatography or bulb-to-bulb distillation.
Reaction Mechanism
The benzylation reaction proceeds via an acid-catalyzed mechanism. The acid catalyst (a proton or a silyl (B83357) group) activates the trichloroacetimidate, making it a highly reactive electrophile. The alcohol then acts as a nucleophile, attacking the benzylic carbon to form the benzyl ether and releasing trichloroacetamide as a byproduct. The catalyst is regenerated in the process.[3]
Caption: Proposed mechanism for acid-catalyzed benzylation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the benzylation of an alcohol using this compound.
Caption: A typical experimental workflow for benzylation.
Conclusion
This compound is a highly effective and versatile reagent for the benzylation of alcohols. Its ability to function under mild, acid-catalyzed conditions makes it an invaluable tool in modern organic synthesis, particularly for the protection of sensitive and complex molecules. The straightforward experimental procedures and the commercial availability of the reagent further enhance its appeal to researchers in both academic and industrial settings. This guide provides the essential technical information and protocols to successfully employ this compound as a key reagent in the synthesis of benzyl-protected compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stability and Storage of Benzyl 2,2,2-trichloroacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 2,2,2-trichloroacetimidate is a vital reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups as benzyl ethers under mild acidic conditions. Its efficacy in complex molecule synthesis, particularly in the development of pharmaceuticals and natural products, is well-documented. However, the inherent reactivity of this compound necessitates a thorough understanding of its stability profile and appropriate storage conditions to ensure its quality, reactivity, and the safety of its handling. This technical guide provides a comprehensive overview of the stability and storage of Benzyl 2,2,2-trichloroacetimidate, including its degradation pathways, recommended storage protocols, and analytical methods for assessing its purity and stability.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is crucial for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₉H₈Cl₃NO |
| Molecular Weight | 252.52 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 106-114 °C at 0.5 mmHg |
| Melting Point | 3-4 °C |
| Density | 1.359 g/mL at 25 °C |
Stability Profile and Degradation Pathways
This compound is a moisture- and heat-sensitive compound.[1] Its stability is influenced by several factors, including temperature, moisture, pH, and light. The primary degradation pathways are hydrolysis and thermal rearrangement.
Hydrolysis
In the presence of moisture, this compound can hydrolyze to form benzyl alcohol and 2,2,2-trichloroacetamide. This reaction is accelerated by both acidic and basic conditions. The presence of benzyl alcohol as an impurity is a common indicator of hydrolysis.
Hydrolysis Pathway
Caption: Hydrolysis degradation pathway of this compound.
Thermal Rearrangement
Upon heating, this compound can undergo a[2][2]-sigmatropic rearrangement, known as the Overman rearrangement for allylic systems, to form the thermodynamically more stable N-benzyl-2,2,2-trichloroacetamide.[3][4][5][6] This intramolecular rearrangement is a significant degradation pathway, especially at elevated temperatures.[4] Lewis acids can also catalyze this rearrangement.[4]
Thermal Rearrangement Pathway
Caption: Thermal rearrangement degradation pathway.
Recommended Storage and Handling
To minimize degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation |
| Temperature | Refrigerate at 2-8 °C. |
| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture ingress. |
| Container | Keep in a tightly sealed, opaque container to protect from light and moisture. |
| Incompatibilities | Avoid contact with strong acids, strong oxidizing agents, and moisture.[1] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Experimental Protocols for Stability and Purity Assessment
A robust stability testing program is essential to understand the degradation profile of this compound. This involves subjecting the compound to stress conditions (forced degradation) and monitoring its purity over time using stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Protocol for Acidic/Basic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M HCl (for acidic hydrolysis) or 0.1 M NaOH (for basic hydrolysis).
-
Incubate the solution at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
Protocol for Thermal Degradation:
-
Place a known amount of this compound in a sealed vial.
-
Store the vial in an oven at a controlled elevated temperature (e.g., 60°C).
-
At specified time intervals, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a common choice for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water or a buffered aqueous solution is typically effective.
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).
-
Method Development: The method should be developed to achieve baseline separation between the parent compound, benzyl alcohol, and N-benzyl-2,2,2-trichloroacetamide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. It can be used to analyze this compound and its degradation products, particularly after derivatization if necessary.[7][8]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injection.
-
Temperature Program: A temperature gradient to ensure the separation of components with different boiling points.
-
Detection: Mass spectrometry (electron ionization mode) for identification based on mass spectra and fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used for the purity assessment of this compound without the need for a reference standard of the analyte itself.[2][9][10][11]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
Procedure: A known amount of an internal standard with a known purity is added to a precisely weighed sample of this compound. The purity of the analyte is calculated by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard.
-
Advantages: High precision and accuracy, and provides structural information about impurities.
Analytical Method Selection Logic
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surface.syr.edu [surface.syr.edu]
- 5. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overman Rearrangement [organic-chemistry.org]
- 7. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. rssl.com [rssl.com]
- 11. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
Benzyl 2,2,2-trichloroacetimidate: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 2,2,2-trichloroacetimidate (BTCA) is a versatile and widely used reagent in organic synthesis, primarily for the protection of hydroxyl groups as benzyl ethers.[1] Its utility is particularly pronounced in the synthesis of complex molecules such as carbohydrates, natural products, and pharmaceuticals, where traditional base-promoted benzylation methods may lead to undesirable side reactions.[1][2] BTCA allows for the introduction of the benzyl protecting group under mildly acidic conditions, which is compatible with a wide range of sensitive functional groups.[1][3] This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental applications of BTCA.
Safety and Hazard Information
Benzyl 2,2,2-trichloroacetimidate is a hazardous chemical that requires careful handling to minimize risks.[4] It is classified as a skin and eye irritant, and may cause respiratory irritation.[4][5] Ingestion is also harmful.[5]
Hazard Identification and Classification
The following table summarizes the hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[4][5] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 81927-55-1[4][7] |
| Molecular Formula | C₉H₈Cl₃NO[8] |
| Molecular Weight | 252.52 g/mol [8] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 109 - 113 °C @ 0.5 mmHg[8] |
| Density | 1.359 g/mL at 25 °C[9][10] |
| Flash Point | > 110 °C (> 230 °F)[8] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
When handling this reagent, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[8]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: Use only in a well-ventilated area.[4] If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[8]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe mist, vapors, or spray.[4]
-
Handle in a chemical fume hood.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Storage
-
Keep container tightly closed.[4]
-
Store in a cool, dry, and well-ventilated place.
-
Store contents under an inert atmosphere, such as argon.[4][8]
-
It is moisture-sensitive.[1]
Emergency Procedures
In the event of exposure or a spill, follow these emergency procedures.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[8] |
Accidental Release Measures
-
Ensure adequate ventilation.[12]
-
Use personal protective equipment as required.[4]
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[4]
-
Keep in suitable, closed containers for disposal.[4]
-
Do not let product enter drains.[12]
Experimental Protocols
This compound is a key reagent for the benzylation of alcohols under mild, acidic conditions.
General Procedure for the Benzylation of Alcohols
This protocol describes a general method for the benzylation of primary, secondary, and tertiary alcohols that may be sensitive to basic or acidic conditions.[4]
Reagents and Equipment:
-
Alcohol substrate
-
This compound (1.5 - 2 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or cyclohexane (B81311)
-
Catalyst: Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) (catalytic amount, e.g., 0.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve the alcohol (1 equivalent) and this compound (1.5 - 2 equivalents) in anhydrous dichloromethane or a mixture of cyclohexane and dichloromethane.
-
Cool the reaction mixture to 0 °C under an inert atmosphere.
-
Slowly add the acidic catalyst (e.g., TMS-OTf, 0.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding benzyl ether.
Caption: General workflow for the benzylation of alcohols using BTCA.
Mechanism of Acid-Catalyzed Benzylation
The reaction proceeds through the protonation or silylation of the nitrogen atom of the trichloroacetimidate, which makes it a highly reactive electrophile. The alcohol then attacks the benzylic carbon, leading to the formation of the benzyl ether and trichloroacetamide (B1219227) as a byproduct.[4]
Caption: Proposed mechanism for the acid-catalyzed benzylation.
Derivatization of Phosphonic Acids
This compound can also be used for the benzylation of phosphonic acids for analysis by gas chromatography-mass spectrometry (GC-MS).[5][13]
Optimized Conditions:
-
Reactants: Phosphonic acid, excess this compound.
-
Solvent: Acetonitrile.
-
Temperature: 60 °C.
-
Time: 4 hours.
-
Catalyst: Can be performed under neutral conditions or with a catalytic amount of acid (< 5 mol%).[5][13]
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[14] It is, however, sensitive to moisture.[1][14]
-
Reactivity: Reacts with strong oxidizing agents and strong acids.[4]
-
Hazardous Decomposition Products: Under fire conditions, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[4] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][12]
-
Ecological Information: Do not allow material to contaminate ground water system.[4] Do not flush into surface water or sanitary sewer system.[4]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere strictly to the recommended safety procedures.
References
- 1. academic.oup.com [academic.oup.com]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. surface.syr.edu [surface.syr.edu]
- 10. d-nb.info [d-nb.info]
- 11. jk-sci.com [jk-sci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 14. benchchem.com [benchchem.com]
The Advent and Utility of Benzyl 2,2,2-Trichloroacetimidate: A Technical Guide
An in-depth exploration of the discovery, synthesis, and application of Benzyl (B1604629) 2,2,2-trichloroacetimidate, a cornerstone reagent in modern organic chemistry, for researchers, scientists, and professionals in drug development.
Introduction
Benzyl 2,2,2-trichloroacetimidate has emerged as an indispensable reagent for the protection of hydroxyl groups as benzyl ethers, a crucial transformation in the synthesis of complex molecules, including pharmaceuticals and natural products. Its utility lies in its ability to effect benzylation under mildly acidic conditions, offering a valuable alternative to traditional methods that require harsh bases or acids. This guide provides a comprehensive overview of the historical development, fundamental properties, and practical applications of this versatile reagent.
Discovery and History
The foundation of trichloroacetimidate (B1259523) chemistry was laid in the late 1950s by the pioneering work of F. Cramer and his research group. Their investigations into imidoesters led to the first preparation of O-alkyl trichloroacetimidic acid esters, as detailed in their 1958 publication in Chemische Berichte. This initial work paved the way for the development of various trichloroacetimidates as powerful reagents in organic synthesis. Cramer first reported that certain alkyl and benzylic trichloroacetimidates could rearrange to the corresponding trichloroacetamides when treated with a Lewis acid.[1] This reactivity profile highlighted the potential of the trichloroacetimidate group as a leaving group in substitution reactions.
Subsequent research, notably by Schmidt and others, extensively developed the use of glycosyl trichloroacetimidates in oligosaccharide synthesis, which further solidified the importance of this class of compounds.[1] The application of this methodology to simpler alkylating agents, such as this compound, provided a highly efficient and mild method for the protection of alcohols.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 81927-55-1[2] |
| Molecular Formula | C₉H₈Cl₃NO[2] |
| Molecular Weight | 252.52 g/mol [2] |
| Boiling Point | 106-114 °C at 0.5 mmHg[2][3] |
| Density | 1.359 g/mL at 25 °C[2][3] |
| Refractive Index (n20/D) | 1.545[2][3] |
| Storage Temperature | 2-8°C[2] |
| Solubility | Miscible with cyclohexane (B81311) and dichloromethane[3] |
Synthesis of this compound
The standard and most widely used method for the preparation of this compound is the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778). This reaction is typically high-yielding and can be performed on a large scale.
Experimental Protocol: General Synthesis
A general procedure for the synthesis of trichloroacetimidates involves the slow, dropwise addition of a catalytic amount of a strong, non-nucleophilic base to a solution of the alcohol and an excess of trichloroacetonitrile in an anhydrous solvent, typically dichloromethane (B109758), under an inert atmosphere.
Detailed Protocol: To a solution of benzyl alcohol (1.0 equivalent) and trichloroacetonitrile (5.0 equivalents) in anhydrous dichloromethane, cooled to 0 °C under an inert atmosphere (e.g., argon), is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise.[3] The reaction mixture is stirred at 0 °C and gradually allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate (B1210297) mixture) to yield this compound as a colorless oil.[3]
Application in Benzylation of Alcohols
The primary application of this compound is the protection of hydroxyl groups. This is achieved through an acid-catalyzed reaction where the imidate acts as an efficient benzyl group donor. The reaction is compatible with a wide range of functional groups and is particularly useful for sensitive substrates.
Reaction Mechanism
The accepted mechanism involves the initial activation of the trichloroacetimidate by a catalytic amount of a Brønsted or Lewis acid. This protonation or coordination to the imidate nitrogen enhances the electrophilicity of the benzylic carbon. The alcohol substrate then acts as a nucleophile, attacking the activated intermediate to form a new carbon-oxygen bond. The reaction releases the stable and poorly nucleophilic trichloroacetamide (B1219227) as a byproduct.
Experimental Protocol: Benzylation of a Primary Alcohol
General Procedure: To a solution of the alcohol (1.0 equivalent) and this compound (1.5 equivalents) in a mixture of anhydrous solvents (e.g., dichloromethane and cyclohexane) at 0 °C is added a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.05-0.2 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The choice of acid catalyst and solvent can be optimized to improve yields, particularly for more sterically hindered or sensitive substrates.
Quantitative Data on Benzylation Reactions
The efficiency of the benzylation reaction using this compound is highly dependent on the substrate and the reaction conditions. The following table summarizes representative yields for the benzylation of various alcohols.
| Alcohol Substrate | Catalyst (mol%) | Yield (%) |
| Primary Alcohol | TfOH (10) | >90 |
| Secondary Alcohol | TMSOTf (20) | 80-95 |
| Tertiary Alcohol | TfOH (10) | ~40[4] |
| Base-sensitive Ketone | TfOH (5) | 60 |
Applications in Drug Development and Natural Product Synthesis
The mild reaction conditions and high yields associated with the use of this compound have made it a favored reagent in the synthesis of complex, biologically active molecules. Its ability to selectively protect hydroxyl groups in the presence of other sensitive functionalities is crucial in multi-step synthetic sequences common in drug discovery and development. For example, it has been used in the synthesis of funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal.[3] Furthermore, its application extends to the derivatization of phosphonic acids related to nerve agents for analytical purposes, showcasing its utility in forensic and defense-related research.[5]
Conclusion
Since its conceptual origins in the work of Cramer, this compound has evolved into a robust and versatile tool for organic chemists. Its ease of preparation, stability, and the mild conditions required for its application in benzylation reactions have cemented its place in the repertoire of essential protecting group methodologies. For professionals in drug development and natural product synthesis, a thorough understanding of this reagent's history, properties, and applications is paramount for the efficient and successful construction of complex molecular architectures.
References
- 1. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 苄基-2,2,2-三氯乙酰亚氨酸酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 81927-55-1 [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Glycosynthesis: A Technical Guide to Benzyl 2,2,2-Trichloroacetimidate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge. The stereocontrolled formation of glycosidic linkages is paramount, demanding robust and reliable methodologies. Among the arsenal (B13267) of glycosylation strategies, the use of O-glycosyl trichloroacetimidates, particularly those bearing benzyl (B1604629) protecting groups, has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the application of benzyl 2,2,2-trichloroacetimidate donors in carbohydrate synthesis, offering a comprehensive resource for researchers at the forefront of glycochemistry and drug development.
Benzyl ethers serve as stalwart "permanent" protecting groups in multistep oligosaccharide synthesis due to their stability across a wide range of reaction conditions, including both acidic and basic environments.[1][2] Their electron-donating nature also "arms" the glycosyl donor, enhancing its reactivity at the anomeric center and facilitating the crucial glycosylation step.[3] This guide will delve into the synthesis of these vital donors, the mechanisms of their activation, strategies for achieving high stereoselectivity, and detailed experimental protocols.
Synthesis of this compound Glycosyl Donors
The preparation of O-glycosyl trichloroacetimidates is a fundamental prerequisite for their use in glycosylation. The reaction proceeds via the addition of a free anomeric hydroxyl group of a benzylated monosaccharide to trichloroacetonitrile (B146778), typically catalyzed by a base.
General Experimental Protocol: Synthesis of a Benzylated Glycosyl Trichloroacetimidate (B1259523)
This protocol describes the activation of a per-O-benzylated glucopyranose to form a highly reactive trichloroacetimidate donor.[4]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Anhydrous Dichloromethane (DCM)
-
Trichloroacetonitrile (CCl₃CN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent for purification (e.g., Hexanes, Ethyl Acetate)
-
Triethylamine (B128534) (for neutralization during chromatography)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous DCM.
-
Add the base. If using K₂CO₃, add approximately 1.5 equivalents.[4] If using DBU, add a catalytic amount (e.g., 0.1 eq).[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trichloroacetonitrile (typically 1.2 to 3.0 equivalents) to the stirred solution.[4][5][6]
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel. A common eluent system is a gradient of hexanes and ethyl acetate (B1210297) containing 1% triethylamine to prevent the decomposition of the product on the acidic silica gel.[4][5] The product is often obtained as a mixture of α and β anomers.
The Trichloroacetimidate Glycosylation Reaction
The core of the methodology lies in the activation of the trichloroacetimidate donor by a catalytic amount of a Lewis acid, which then reacts with a glycosyl acceptor (a partially protected monosaccharide with a free hydroxyl group) to form the desired glycosidic bond.
Reaction Mechanism and Stereochemical Control
The glycosylation reaction using trichloroacetimidate donors is typically promoted by a catalytic amount of a Lewis acid such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂).[7][8] The mechanism generally proceeds through the activation of the trichloroacetimidate nitrogen by the Lewis acid, making the trichloroacetimidoyl group a good leaving group.[9] This leads to the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.[9][10]
The stereochemical outcome of the glycosylation is influenced by several factors, including the anomeric configuration of the donor, the nature of the protecting groups (participating vs. non-participating), the choice of catalyst and solvent, and the reaction temperature.[11][12][13] Benzyl groups at the C-2 position are non-participating, meaning they do not directly influence the stereochemical outcome through the formation of a cyclic intermediate. In such cases, the stereoselectivity is often governed by the anomeric effect and kinetic control. Generally, α-trichloroacetimidate donors tend to give β-glycosides, and β-donors can lead to α-products, although this is highly dependent on the reaction conditions.[13]
Experimental Workflow and Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and application of this compound in glycosylation.
Caption: Workflow for the synthesis of a glycosyl trichloroacetimidate donor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 9. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Theoretical Studies on the Reactivity of Benzyl 2,2,2-trichloroacetimidate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 2,2,2-trichloroacetimidate has emerged as a powerful and versatile reagent in modern organic synthesis. Its primary application lies in the protection of hydroxyl groups as benzyl ethers, a crucial step in the synthesis of complex molecules such as natural products, pharmaceuticals, and carbohydrates.[1] This reagent offers a significant advantage over traditional benzylation methods by proceeding under mild, often acidic, conditions, thus preserving sensitive functional groups that are incompatible with strongly basic or acidic environments.[1][2] This technical guide provides a comprehensive overview of the theoretical and practical aspects of Benzyl 2,2,2-trichloroacetimidate reactivity, including its synthesis, reaction mechanisms, and applications, supported by quantitative data and detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778).[1][3]
Experimental Protocol:
A general and scalable procedure for the synthesis of this compound is as follows:
-
Dissolve benzyl alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).[4]
-
Cool the mixture to 0 °C.[3]
-
Slowly add a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).[3][4]
-
Allow the reaction mixture to warm to room temperature and stir for 3 to 18 hours, monitoring the progress by thin-layer chromatography (TLC).[3][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[4]
-
Purify the residue by silica (B1680970) gel column chromatography to yield this compound as a colorless oil.[3]
References
- 1. d-nb.info [d-nb.info]
- 2. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 81927-55-1 [chemicalbook.com]
- 4. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: O-Benzylation of Alcohols using Benzyl 2,2,2-trichloroacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. The benzyl (B1604629) ether is one of the most widely utilized protecting groups for alcohols due to its stability under a broad range of reaction conditions, including acidic and basic environments, and its susceptibility to cleavage under mild, neutral conditions such as catalytic hydrogenation.
While the classical Williamson ether synthesis is a common method for introducing the benzyl group, it necessitates strongly basic conditions, which are incompatible with sensitive substrates. The use of Benzyl 2,2,2-trichloroacetimidate offers a powerful and mild alternative for the O-benzylation of alcohols under acidic conditions.[1][2] This method is particularly advantageous for the protection of complex and acid-labile alcohols, as well as chiral substrates prone to racemization under basic conditions.[1]
Reaction Mechanism
The reaction proceeds via an acid-catalyzed activation of the this compound. The imidate is first protonated or silylated by the acid catalyst, forming a highly reactive electrophilic species. The alcohol then acts as a nucleophile, attacking the benzylic carbon and displacing the trichloroacetamide (B1219227) leaving group. The proton is subsequently liberated and re-enters the catalytic cycle.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the O-benzylation of various alcohols using this compound.
Table 1: Benzylation of Primary Alcohols
| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 3-Hydroxymethyl-2-methyl-cyclopentanone | TFMSA (55) | CH₂Cl₂ | 24 | 60 | [1] |
| 3-Hydroxymethyl-2-methyl-cyclopentanone | TMS-OTf | CH₂Cl₂ | 24 | ~60 | [1] |
Table 2: Benzylation of Secondary Alcohols
| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| A chiral secondary alcohol | TMS-OTf (20) | CH₂Cl₂ | 24 | 61 | [1] |
Table 3: Benzylation of Tertiary Alcohols
| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Tertiary cyclopropanol | TFMSA (10) | CH₂Cl₂ | 24 | 39 | [1] |
Table 4: Comparison of Catalysts
| Substrate (Alcohol) | Catalyst | Yield (%) | Reference |
| Various alcohols | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) | Good to moderate | [1] |
| Various alcohols | Trifluoromethanesulfonic acid (TFMSA) | Moderate | [1] |
| Various alcohols | Boron trifluoride etherate | Moderate | [1] |
Experimental Protocols
General Protocol for the O-Benzylation of Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
This compound (1.5 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMS-OTf, 0.2 equivalents) or Trifluoromethanesulfonic acid (TFMSA, 0.2 equivalents)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate.
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add this compound to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid catalyst (TMS-OTf or TFMSA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be directly loaded onto a silica (B1680970) gel column for purification.
-
Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., diethyl ether/petroleum ether) to afford the pure benzyl ether.[1]
Note: The byproduct, trichloroacetamide, can often be removed by filtration if it precipitates from the reaction mixture.
Mandatory Visualization
Caption: Experimental workflow for alcohol protection.
Logical Relationships
Caption: Key components of the benzylation reaction.
References
Application Notes and Protocols: Benzyl 2,2,2-Trichloroacetimidate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a glycosidic bond is a fundamental transformation in carbohydrate chemistry, crucial for the synthesis of oligosaccharides and glycoconjugates with significant biological activities.[1] Among the various methods developed for glycosylation, the use of glycosyl trichloroacetimidates, pioneered by Schmidt, stands out for its efficiency and versatility.[2] Benzyl (B1604629) 2,2,2-trichloroacetimidate is a key reagent in this methodology, serving as a precursor to benzyl ethers, which are widely used as "permanent" protecting groups for hydroxyl functions in carbohydrate synthesis.[1][3] These benzyl groups are stable under a wide range of reaction conditions and can be removed under neutral conditions via catalytic hydrogenolysis, offering an orthogonal deprotection strategy essential for complex multi-step syntheses.[3]
This document provides detailed application notes and experimental protocols for the use of benzyl 2,2,2-trichloroacetimidate in the preparation of glycosyl donors and their subsequent application in glycosylation reactions.
Principle of the Trichloroacetimidate (B1259523) Method
The Schmidt trichloroacetimidate method involves two key stages: the activation of a hemiacetal (the sugar) to form a glycosyl trichloroacetimidate donor, and the subsequent Lewis acid-catalyzed reaction of this donor with a glycosyl acceptor (a molecule with a free hydroxyl group).
The glycosyl trichloroacetimidate donor is formed by the reaction of a free anomeric hydroxyl group of a protected monosaccharide with trichloroacetonitrile (B146778) in the presence of a base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate.[1][4] This activated donor is then reacted with a glycosyl acceptor in the presence of a catalytic amount of a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[5][6] The reaction proceeds via the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor to form the glycosidic linkage.[5]
The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor (participating vs. non-participating), the solvent, and the reaction temperature.[7][8] Benzyl groups at the C-2 position are non-participating, which generally favors the formation of the thermodynamically more stable α-glycoside.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate (Glycosyl Donor)
This protocol describes the preparation of the trichloroacetimidate donor from the corresponding perbenzylated glucose.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Trichloroacetonitrile (CCl₃CN)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexanes, Ethyl Acetate, Triethylamine (B128534) (for chromatography)
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous DCM.
-
Add trichloroacetonitrile (3.0 eq) to the solution via syringe.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add DBU (0.1 eq) dropwise to the cooled solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Concentrate the reaction mixture under reduced pressure.[4]
-
Purify the crude residue by column chromatography on silica gel using a mixture of Hexanes:Ethyl Acetate with 1% Triethylamine as the eluent to yield the glycosyl trichloroacetimidate donor.[4] The product is often obtained as a mixture of anomers.
Protocol 2: General Procedure for Schmidt Glycosylation
This protocol outlines the general steps for the glycosylation reaction between a trichloroacetimidate donor and a glycosyl acceptor.
Materials:
-
Glycosyl trichloroacetimidate donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate) (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or other anhydrous solvent (e.g., Diethyl ether, Acetonitrile)[4]
-
Triethylamine or pyridine (B92270) (for quenching)[2]
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the glycosyl donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves.[2]
-
Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M.[4]
-
Cool the stirred suspension to the desired starting temperature (typically between -78 °C and 0 °C).[4][9] A lower temperature is often used to control the initial activation step.[4]
-
In a separate flask, prepare a stock solution of the TMSOTf activator in the same anhydrous solvent.
-
Add the TMSOTf solution dropwise to the reaction mixture.[4]
-
Stir the reaction mixture at the chosen temperature, monitoring the progress by TLC until the glycosyl donor is consumed.[9]
-
Quench the reaction by adding a few drops of triethylamine or pyridine.[2]
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Data Presentation
The efficiency and stereoselectivity of glycosylation reactions using this compound donors are highly dependent on the reaction conditions. The following tables summarize representative data from the literature.
Table 1: Optimization of Glycosylation Reaction Conditions [10]
| Entry | Catalyst (mol%) | Solvent | Additive (eq) | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Organocatalyst 1 (15) | - | MeOH (2) | RT | 1.5 | 99 | 1:73 |
| 2 | None | - | MeOH (2) | RT | 1.5 | - | 1:35 |
Reaction of 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate with methanol.
Table 2: Influence of Protecting Groups on 1,2-cis (α) Selectivity [11]
| Entry | Donor Protecting Group | Acceptor | Yield (%) | α:β Ratio |
| 1 | Benzyl (Bn) | 12 | - | 14:1 |
| 2 | 4-CF₃-Benzyl | 12 | 85 | 21:1 |
| 3 | 3,5-(CF₃)₂-Benzyl | 12 | 88 | 29:1 |
Glycosylation performed with TMS-I and TPPO in DCM.
Table 3: Effect of Solvent and Temperature on α-Selectivity [12]
| Donor Substitution | Solvent | Temperature (°C) | α:β Ratio |
| 6-O-Acetyl | Diethyl ether | -78 | High α-selectivity |
| 6-O-Benzyl | Diethyl ether | -78 | Increased α-selectivity |
| Not specified | CH₂Cl₂ | Not specified | Almost no selectivity |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Lewis acid-catalyzed glycosylation reaction using a trichloroacetimidate donor.
Caption: Proposed mechanism of Schmidt glycosylation.
Experimental Workflow
This diagram outlines the general workflow for a typical glycosylation experiment using a trichloroacetimidate donor.
Caption: General experimental workflow for glycosylation.
Troubleshooting and Optimization
-
Low Yield:
-
Moisture: Glycosylation reactions are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly activated molecular sieves.[4]
-
Activator Quality: Use a fresh, high-quality Lewis acid activator. Older or improperly stored activators can lose potency.[4]
-
Acceptor Nucleophilicity: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can lead to slow reactions. More forcing conditions, such as a higher temperature or excess donor, may be necessary, but this can affect stereoselectivity.[4]
-
-
Poor Stereoselectivity:
-
Solvent Choice: The solvent can significantly influence the α/β ratio. Ethereal solvents often favor α-glycoside formation, while acetonitrile (B52724) can sometimes promote β-selectivity.[12]
-
Temperature Control: Initiating the reaction at a low temperature is crucial for controlling the activation step and can improve selectivity.[4]
-
Protecting Groups: The choice of protecting groups on both the donor and acceptor can have a profound impact on stereoselectivity. Electron-withdrawing protecting groups on a benzyl-protected donor have been shown to increase 1,2-cis selectivity.[11][13]
-
Conclusion
The use of this compound for the preparation of glycosyl donors is a robust and widely adopted strategy in carbohydrate synthesis. The resulting benzylated trichloroacetimidate donors are highly effective in glycosylation reactions, offering a reliable route to complex oligosaccharides and glycoconjugates. By carefully controlling reaction parameters such as solvent, temperature, and protecting groups, researchers can achieve high yields and desired stereoselectivity, enabling the synthesis of target molecules for applications in drug discovery, vaccine development, and glycobiology research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 6. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Acid-Catalyzed Benzylation with Benzyl 2,2,2-trichloroacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ether is a crucial and widely used protecting group for hydroxyl functions in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] Traditional methods for its installation, such as the Williamson ether synthesis, require strongly basic conditions which are incompatible with sensitive functional groups.[2][3] Benzyl 2,2,2-trichloroacetimidate (BTCA) has emerged as a versatile and powerful reagent that allows for the O-benzylation of alcohols under mild acidic conditions.[4][5][6] This method is compatible with a wide range of functional groups, including acid-labile acetals and base-labile esters, making it a valuable tool in modern organic synthesis.[2][4][7][8]
The reaction proceeds by the acid-catalyzed activation of the imidate, which then reacts with an alcohol to form the corresponding benzyl ether and trichloroacetamide (B1219227) as a byproduct. The mild conditions preserve the stereochemical integrity of chiral substrates that may be prone to racemization under basic conditions.[7]
Reaction Mechanism
The acid-catalyzed benzylation using this compound follows a well-established mechanism. The reaction is initiated by the protonation or silylation of the nitrogen atom of the imidate by a catalytic amount of acid (e.g., Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)).[7] This activation transforms the imidate into a highly reactive electrophilic species. The alcohol substrate then acts as a nucleophile, attacking the benzylic carbon. This is followed by the collapse of the intermediate to yield the desired benzyl ether and the neutral byproduct, 2,2,2-trichloroacetamide. The catalyst is regenerated in this step, allowing the catalytic cycle to continue.[7]
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. BTCA - Enamine [enamine.net]
- 6. This compound 99 81927-55-1 [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
experimental setup for reactions with Benzyl 2,2,2-trichloroacetimidate
An in-depth guide to the utilization of Benzyl (B1604629) 2,2,2-trichloroacetimidate in chemical synthesis, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for its primary use in the O-benzylation of alcohols and its role in glycosylation reactions.
Introduction
Benzyl 2,2,2-trichloroacetimidate, with the chemical formula CCl₃C(=NH)OCH₂C₆H₅, is a highly effective reagent for the benzylation of hydroxyl groups.[1] Its principal advantage lies in its ability to function under mild, acid-catalyzed conditions, making it compatible with substrates sensitive to traditional basic benzylation methods (e.g., using sodium hydride and benzyl bromide).[2] This reagent is particularly valuable in the synthesis of complex natural products and pharmaceuticals where preserving acid- and alkali-labile protecting groups is crucial.[2] Beyond alcohol protection, the trichloroacetimidate (B1259523) methodology is a cornerstone of modern carbohydrate chemistry for the formation of glycosidic bonds.[3][4]
Safety and Handling
This compound is a moisture-sensitive and hazardous chemical that requires careful handling in a controlled laboratory environment.[5][6]
Hazard Summary:
| Parameter | Recommendation | Citations |
| Ventilation | Work in a well-ventilated fume hood. | [5][6] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles or a face shield, protective gloves (inspect before use), and a lab coat or chemical-resistant suit. | [5][7][8] |
| Storage | Store in a tightly closed container under an inert gas (e.g., argon). Keep refrigerated (2-8°C) and protected from moisture and heat. | [5][6] |
| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Do not let the product enter drains. | [5][6][8] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [5][8] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention. | [5][6] |
| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [5][8] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention immediately. | [5] |
Application 1: O-Benzylation of Alcohols
The use of benzyl trichloroacetimidate for the O-benzylation of primary, secondary, and even sensitive tertiary alcohols proceeds under mildly acidic conditions, thus avoiding racemization of chiral centers and degradation of base-sensitive functional groups.[10] The reaction is driven by the formation of the very stable trichloroacetamide (B1219227) byproduct.[10]
General Reaction Scheme
R-OH + CCl₃C(=NH)OCH₂Ph ---(Catalytic Acid)---> R-OCH₂Ph + CCl₃C(=O)NH₂
Reaction Parameters for O-Benzylation
The choice of catalyst and reaction conditions can be optimized for different alcohol substrates. Below is a summary of reported examples.
| Alcohol Substrate | Catalyst (mol%) | Solvent | Temp. | Time | Yield (%) | Citation |
| 3-Hydroxymethyl-2-methyl-cyclopentanone | Trifluoromethanesulfonic Acid (TFMSA) (55 mol%) | Not specified | RT | Not specified | 60 | [10] |
| 1-Cyclopropyl-1-hydroxymethyl-cyclopropane | TFMSA (10 mol%) | CH₂Cl₂ | RT | 24 h | 39 | [10] |
| (S)-Ethyl lactate | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) | CH₂Cl₂ | RT | 24 h | 91 | [10] |
| Methyl 2,3-O-isopropylidene-α-D-ribofuranoside | Triflic Acid (catalytic) | Hexane-CH₂Cl₂ | Not specified | Not specified | 89 | [2] |
| Phthalimido-deoxy-ribofuranose derivative | Triflic Acid (catalytic) | Hexane-CH₂Cl₂ | Not specified | Not specified | 88 | [2] |
| Various phosphonic acids | Neutral (no catalyst) or Catalytic Acid (<5 mol%) | Acetonitrile | 60°C | 4 h | Good | [11][12][13] |
Detailed Experimental Protocol: O-Benzylation
This protocol is a general procedure adapted from published methods.[10]
Materials:
-
Alcohol substrate (1.0 equiv.)
-
This compound (1.5 equiv.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Trifluoromethanesulfonic acid (TFMSA) (0.1 - 0.2 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol substrate (e.g., 2 mmol) and this compound (e.g., 3 mmol) in anhydrous dichloromethane (e.g., 40 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the acid catalyst (e.g., 0.4 mmol of TMS-OTf) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure benzyl ether product.
Experimental Workflow for O-Benzylation
Application 2: Schmidt Glycosylation (Trichloroacetimidate Method)
While this compound is an O-benzylating agent, the trichloroacetimidate functional group is central to the widely used Schmidt glycosylation method.[14] In this reaction, a glycosyl trichloroacetimidate (prepared from a hemiacetal) acts as the glycosyl donor. Activation by a catalytic amount of Lewis acid allows for the formation of a glycosidic bond with a glycosyl acceptor (an alcohol).[4]
General Reaction Scheme
Glycosyl-OC(=NH)CCl₃ (Donor) + R-OH (Acceptor) ---(Catalytic Lewis Acid)---> Glycosyl-OR + CCl₃C(=O)NH₂
Detailed Experimental Protocol: Schmidt Glycosylation
This protocol is a general procedure for glycosylation using a trichloroacetimidate donor.[3][4]
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 - 1.5 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Activated molecular sieves (4 Å powder)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis Acid catalyst: TMS-OTf or BF₃·OEt₂ (0.1 - 0.5 equiv.)
-
Quenching agent: Triethylamine (B128534) or pyridine
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Preparation: Add the glycosyl acceptor, glycosyl donor, and freshly activated 4 Å molecular sieves to a flame-dried, two-necked flask under an inert atmosphere.
-
Solvation: Add anhydrous CH₂Cl₂ via syringe and stir the mixture.
-
Cooling: Cool the suspension to the desired temperature (typically between -80°C and 0°C) and stir for 30-60 minutes.
-
Activation: Add the Lewis acid catalyst (e.g., TMS-OTf) dropwise to the cold mixture.
-
Reaction: Stir the reaction at the low temperature, monitoring the consumption of the donor by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine, followed by saturated aqueous NaHCO₃ solution.
-
Work-up: Filter the mixture through a pad of Celite®, washing with CH₂Cl₂. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Experimental Workflow for Schmidt Glycosylation
Mechanism of Action
The reactivity of benzyl trichloroacetimidate is derived from the activation of the imidate nitrogen by an acid catalyst. This enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic attack by an alcohol.[10][2]
References
- 1. 苄基-2,2,2-三氯乙酰亚氨酸酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. d-nb.info [d-nb.info]
- 11. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzylation of Primary Alcohols using Benzyl 2,2,2-trichloroacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. The benzyl (B1604629) ether is one of the most widely used protecting groups for alcohols due to its stability under a broad range of reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] While the classical Williamson ether synthesis is a common method for benzylation, its strongly basic conditions are incompatible with sensitive substrates.[3][4] An effective alternative for the O-benzylation of alcohols under mild, acidic conditions is the use of benzyl 2,2,2-trichloroacetimidate.[1][5][6] This reagent reacts with alcohols in the presence of a catalytic amount of a strong acid to afford the corresponding benzyl ethers in good to excellent yields.[7] This method is particularly advantageous for substrates that are sensitive to base or prone to racemization.[5][6]
Reaction Mechanism
The reaction of this compound with a primary alcohol is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[3][5] The proposed mechanism proceeds as follows:
-
Protonation of the Imidate: The nitrogen atom of the trichloroacetimidate (B1259523) is protonated by the acid catalyst, forming a highly reactive cationic intermediate.[5]
-
Nucleophilic Attack: The alcohol oxygen atom acts as a nucleophile and attacks the benzylic carbon of the activated imidate.[5]
-
Formation of the Benzyl Ether: This attack leads to the formation of the desired benzyl ether and the release of 2,2,2-trichloroacetamide (B3429180) as a byproduct. The protonated catalyst is regenerated, allowing it to participate in the catalytic cycle.[5]
This acid-catalyzed process allows for the benzylation of a wide range of alcohols, including those with acid-sensitive functional groups, under mild reaction conditions.[7]
Caption: Proposed mechanism for the acid-catalyzed benzylation of a primary alcohol.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the benzylation of various primary alcohols using this compound. The data is compiled from various literature sources to provide a comparative overview.
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Hydroxymethyl-2-methylcyclopentanone | TMSOTf (20) | CH2Cl2 | RT | 24 | 60 | [5] |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | TfOH (cat.) | CH2Cl2/Hexane | RT | - | 92 | [7] |
| 3 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | TfOH (cat.) | CH2Cl2/Hexane | RT | - | 85 | [7] |
| 4 | 2-Phenylethanol | TMSOTf (10) | 1,4-Dioxane | RT | 0.5 | 94 | [4] |
| 5 | 3-Phenyl-1-propanol | TMSOTf (10) | 1,4-Dioxane | RT | 0.5 | 96 | [4] |
| 6 | 1-Hexanol | TMSOTf (10) | 1,4-Dioxane | RT | 0.5 | 93 | [4] |
Experimental Protocols
General Protocol for the Benzylation of a Primary Alcohol
This protocol is a generalized procedure based on common practices reported in the literature.[4][5]
Materials:
-
Primary alcohol
-
This compound (1.5 - 2.0 equiv.)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) or other suitable aprotic solvent (e.g., 1,4-dioxane, pentane)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and dissolve it in the anhydrous solvent.
-
Add this compound to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid catalyst (TMSOTf or TfOH) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzyl ether.
Caption: A typical experimental workflow for the benzylation of a primary alcohol.
Applications in Drug Development and Organic Synthesis
The mild conditions of the benzyl trichloroacetimidate method for O-benzylation make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[5][8] It is particularly useful when substrates contain base-labile functional groups or stereocenters prone to epimerization under basic conditions.[6] The benzyl protecting group itself is a cornerstone in synthetic chemistry, offering robust protection during various transformations and being readily cleavable under mild hydrogenolysis conditions.[1][2] This reaction has been employed in the synthesis of various biologically active compounds where the preservation of chirality and sensitive functionalities is paramount.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. d-nb.info [d-nb.info]
- 6. A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols [kops.uni-konstanz.de]
- 7. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound | 81927-55-1 [chemicalbook.com]
Application Notes and Protocols: Stereoselectivity in Benzyl 2,2,2-Trichloroacetimidate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselectivity observed in reactions involving Benzyl (B1604629) 2,2,2-trichloroacetimidate and its derivatives. This document includes key quantitative data, detailed experimental protocols for achieving stereoselective outcomes, and diagrams illustrating the underlying principles and workflows.
Overview of Stereoselectivity
Benzyl 2,2,2-trichloroacetimidate is a versatile reagent widely used for the protection of alcohols and in glycosylation reactions. The stereochemical outcome of these reactions is highly dependent on the substrate, reaction conditions, and the nature of the catalyst employed. Understanding and controlling these factors is crucial for the stereoselective synthesis of complex molecules in drug development and other areas of chemical research.
Quantitative Data on Stereoselectivity
The following tables summarize the quantitative data on the stereoselectivity of various reactions involving this compound and related compounds.
Table 1: Diastereoselective Intramolecular Cyclization of a Bistrichloroacetimidate
| Entry | Substrate | Catalyst (equiv.) | Solvent | Temp. | Time | Product | Diastereoselectivity | Yield (%) |
| 1 | 1-Aryl-2-amino-propane-1,3-diol derived bistrichloroacetimidate | MeSO₃H (0.05) | CH₂Cl₂ | rt | - | trans-dihydrooxazine | Complete | 71 |
Data sourced from a study on the synthesis of chiral dihydrooxazines. The reaction proceeds with complete diastereoselectivity to furnish the trans product regardless of the starting benzylic alcohol's absolute configuration.[1]
Table 2: Stereochemical Outcome of the Rearrangement of a Chiral Benzylic Trichloroacetimidate (B1259523)
| Reaction Type | Catalyst | Solvent | Temp. | Stereochemical Outcome |
| Thermal | - | Toluene | Reflux | Nearly complete racemization |
| Lewis Acid Catalyzed | BF₃·OEt₂ | Nitromethane | 0 °C | Nearly complete racemization |
This data highlights the loss of stereochemical information during the rearrangement of a nonracemic phenethyl trichloroacetimidate, suggesting a mechanism involving a carbocation intermediate.[2]
Table 3: Diastereoselectivity in Glucosylation Reactions with Benzyl-Protected Glucosyl Trichloroacetimidates
| Entry | Donor Protecting Group | Acceptor | Activator | Additive | Solvent | α:β Ratio | Yield (%) |
| 1 | Benzyl (Bn) | N-Cbz-3-amino-1-propanol | TMS-I | TPPO | CH₂Cl₂ | 14:1 | - |
| 2 | 4-Trifluoromethylbenzyl (CF₃Bn) | N-Cbz-3-amino-1-propanol | TMS-I | TPPO | CH₂Cl₂ | 34:1 | - |
| 3 | Benzyl (Bn) | N-Cbz-3-aminopropan-1-ol | - | - | - | 13:1 | High |
| 4 | 4-Trifluoromethylbenzyl (CF₃Bn) | N-Cbz-3-aminopropan-1-ol | - | - | - | 23:1 | High |
This table demonstrates that modifying the electronic properties of the benzyl protecting groups on the glucosyl donor can significantly enhance the 1,2-cis (α) selectivity in glycosylation reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trichloroacetimidates
This protocol describes the synthesis of the trichloroacetimidate precursor from the corresponding alcohol.
Materials:
-
Starting alcohol
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Argon atmosphere
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM (0.25 M) under an argon atmosphere.
-
Add DBU (10 mol %) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add trichloroacetonitrile (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica (B1680970) gel chromatography to yield the desired trichloroacetimidate.[2]
Protocol 2: Diastereoselective Intramolecular Cyclization
This protocol details the diastereoselective synthesis of a trans-dihydrooxazine from a bistrichloroacetimidate intermediate.
Materials:
-
Bistrichloroacetimidate of 1-aryl-2-amino-propane-1,3-diol
-
Methanesulfonic acid (MeSO₃H)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the bistrichloroacetimidate substrate in CH₂Cl₂ to a concentration of 0.03 M.
-
Add a catalytic amount of methanesulfonic acid (0.05 equivalents).
-
Stir the reaction mixture smoothly at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and work up as necessary.
-
Purify the product by column chromatography to isolate the trans-dihydrooxazine.[1]
Protocol 3: O-Benzylation of Alcohols with Retention of Chirality
This protocol outlines the benzylation of a chiral alcohol using this compound, which proceeds without racemization.
Materials:
-
Chiral alcohol substrate
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂) or Cyclohexane
-
Acid catalyst (e.g., Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
Procedure:
-
Dissolve the chiral alcohol (1 equivalent) and this compound (1.5 equivalents) in a mixture of anhydrous dichloromethane and cyclohexane.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of the acid catalyst (e.g., TfOH).
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction until completion.
-
Quench the reaction with a suitable quenching agent (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product via column chromatography.
Diagrams and Signaling Pathways
The following diagrams illustrate key concepts and workflows related to the stereoselectivity in reactions of this compound.
Caption: Proposed mechanism for acid-catalyzed O-benzylation.
Caption: Experimental workflow for diastereoselective cyclization.
Caption: Proposed pathway for racemization during rearrangement.
References
Application Notes and Protocols: Benzyl 2,2,2-trichloroacetimidate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 2,2,2-trichloroacetimidate has emerged as a powerful and versatile reagent for the protection of hydroxyl groups as benzyl ethers, a crucial step in the multi-step synthesis of complex natural products. Its primary advantage lies in its ability to function under mildly acidic conditions, offering a valuable alternative to traditional Williamson ether synthesis which requires strongly basic conditions. This attribute makes it particularly suitable for substrates bearing base-sensitive functional groups or chiral centers prone to racemization. The reaction proceeds via activation of the imidate with a catalytic amount of a Brønsted or Lewis acid, leading to the formation of a highly reactive benzylating agent. The by-product of the reaction, trichloroacetamide (B1219227), is typically crystalline and easily removed by filtration, simplifying purification procedures.
This document provides detailed application notes, experimental protocols, and comparative data on the use of Benzyl 2,2,2-trichloroacetimidate in the synthesis of natural products, with specific examples from the synthesis of a Vitamin D building block and Funiculosin Dimethyl Ether.
Key Advantages of this compound:
-
Mild Reaction Conditions: Operates under acidic catalysis, avoiding harsh bases.
-
High Yields: Generally provides good to excellent yields of the corresponding benzyl ethers.
-
Substrate Compatibility: Tolerates a wide range of sensitive functional groups that are incompatible with basic conditions.[1][2]
-
Stereochemical Integrity: Minimizes the risk of epimerization at adjacent chiral centers.[1][2]
-
Ease of Purification: The trichloroacetamide byproduct is often easily removed by filtration.[1]
Reaction Mechanism
The accepted mechanism for the acid-catalyzed O-benzylation of an alcohol with this compound involves the initial protonation or silylation of the imidate nitrogen. This activation step generates a highly reactive electrophilic species. The alcohol then acts as a nucleophile, attacking the benzylic carbon and displacing the trichloroacetamide leaving group. The proton or silyl (B83357) catalyst is regenerated in this step, allowing the catalytic cycle to continue.
Caption: Proposed mechanism for acid-catalyzed O-benzylation.
Application in Natural Product Synthesis
Synthesis of a Vitamin D Building Block
In the enantioconvergent total synthesis of Vitamin D, the preparation of the C/D ring building block, 3-benzyloxymethyl-2-methyl cyclopentanone (B42830), is a critical step.[1] Traditional benzylation methods often fail or lead to decomposition for substrates like 3-hydroxymethyl-2-methyl cyclopentanone due to its sensitivity to base-catalyzed aldol (B89426) condensations. The use of this compound under acidic conditions provides a successful route to the desired protected alcohol.[1]
Caption: Workflow for the synthesis of a Vitamin D building block.
Synthesis of Funiculosin Dimethyl Ether
Funiculosin is a natural product with interesting biological activities. During its total synthesis, protection of the hydroxyl groups on a novel cyclitol intermediate is necessary. This compound was employed for the benzylation of these hydroxyl groups, demonstrating its utility in protecting complex and sterically hindered alcohols.[3]
Quantitative Data Summary
The following table summarizes the yields for the O-benzylation of various alcohol substrates using this compound under different catalytic conditions.
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Yield (%) | Reference |
| 1 | 3-Hydroxymethyl-2-methyl cyclopentanone | TFMSA (55) | 60 | [1] |
| 2 | 1-Methyl-1-cyclopropanemethanol | TFMSA (10) | 39 | [1] |
| 3 | 2-(Hydroxymethyl)cyclohexanone | TMS-OTf (20) | 75 | [1] |
| 4 | (R)-(-)-3-Hydroxy-2-methylpropanoate | TMS-OTf (20) | 85 | [1] |
| 5 | 1-(Trimethylsilyl)-2-propyn-1-ol | TMS-OTf (20) | 78 | [1] |
| 6 | 2-Adamantanol | TMS-OTf (20) | 92 | [1] |
| 7 | Geraniol | TMS-OTf (20) | 95 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778).
Materials:
-
Benzyl alcohol
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous dichloromethane, add trichloroacetonitrile (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (10 mol%) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a colorless oil.
Protocol 2: General Procedure for O-Benzylation of Alcohols
This protocol provides a general method for the acid-catalyzed benzylation of a primary, secondary, or tertiary alcohol.
Materials:
-
Alcohol substrate
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) or Trifluoromethanesulfonic acid (TFMSA)
-
Dichloromethane (DCM) or a mixture of cyclohexane (B81311) and DCM, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve the alcohol substrate (1.0 equiv) and this compound (1.5 equiv) in anhydrous dichloromethane (or a 2:1 mixture of cyclohexane:DCM).
-
Cool the solution to 0 °C.
-
Slowly add the acid catalyst (e.g., TMS-OTf, 20 mol%) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure benzyl ether.
Protocol 3: Benzylation in the Synthesis of a Vitamin D Building Block[1]
This protocol details the specific application of this compound for the synthesis of 3-benzyloxymethyl-2-methyl cyclopentanone.
Materials:
-
3-Hydroxymethyl-2-methyl cyclopentanone (1.0 equiv)
-
This compound (2.0 equiv)
-
Trifluoromethanesulfonic acid (TFMSA) (55 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3-hydroxymethyl-2-methyl cyclopentanone in anhydrous dichloromethane.
-
Add this compound to the solution.
-
Add a catalytic amount of TFMSA.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the precipitated trichloroacetamide can be removed by filtration.
-
Work up the filtrate as described in the general procedure (Protocol 2) to yield 3-benzyloxymethyl-2-methyl cyclopentanone (60% yield).[1]
Conclusion
This compound is an indispensable reagent in modern organic synthesis, particularly for the construction of complex, polyfunctional natural products. Its ability to effect benzylation under mild, acidic conditions provides a crucial strategic advantage when dealing with sensitive substrates. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals looking to incorporate this efficient and reliable methodology into their synthetic endeavors.
References
Application Notes and Protocols: Benzyl 2,2,2-trichloroacetimidate for Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ether is a cornerstone protecting group in organic synthesis, prized for its robustness under a wide range of chemical conditions. However, traditional methods for its installation often require harsh basic or acidic conditions, limiting their application in the synthesis of complex and sensitive molecules. Benzyl 2,2,2-trichloroacetimidate has emerged as a powerful reagent that circumvents these limitations, allowing for the mild, acid-catalyzed benzylation of alcohols.[1] This reagent is particularly valuable when dealing with substrates that are sensitive to basic conditions, prone to racemization, or contain other acid-labile protecting groups.[1][2]
These application notes provide a comprehensive overview of protecting group strategies utilizing this compound, including detailed experimental protocols for protection and deprotection, quantitative data on its application with various substrates, and a mechanistic overview.
Mechanism of O-Benzylation
The reaction proceeds via an acid-catalyzed mechanism. The trichloroacetimidate (B1259523) is first activated by a Brønsted or Lewis acid, typically trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This activation makes the benzylic carbon highly electrophilic. The alcohol substrate then attacks the activated intermediate, leading to the formation of the desired benzyl ether and trichloroacetamide (B1219227) as a byproduct. The catalytic acid is regenerated in the process.[1]
References
One-Pot Syntheses Involving Benzyl 2,2,2-trichloroacetimidate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot synthetic methodologies utilizing Benzyl (B1604629) 2,2,2-trichloroacetimidate. This versatile reagent offers a mild and efficient method for the benzylation of various functional groups, serving as a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals. The protocols outlined herein are designed to be a valuable resource for professionals in organic synthesis and drug development.
Introduction
Benzyl 2,2,2-trichloroacetimidate has emerged as a powerful reagent for the introduction of the benzyl protecting group under mild, typically acidic, conditions.[1][2] Its utility is particularly pronounced in one-pot syntheses where sequential reactions can be performed without the need for isolation and purification of intermediates, thereby enhancing efficiency and reducing waste. The reagent is known for its high reactivity and compatibility with a wide range of functional groups, making it an invaluable tool in modern organic synthesis.[1][2]
The general mechanism involves the activation of the trichloroacetimidate (B1259523) by a catalytic amount of a Brønsted or Lewis acid, followed by nucleophilic attack from a hydroxyl or other nucleophilic group. This process liberates the benzylated product and trichloroacetamide (B1219227) as a byproduct.[1][2]
Applications in One-Pot Synthesis
The application of this compound in one-pot procedures extends beyond simple protection of alcohols. It has been successfully employed in more complex sequences, such as one-pot protection-glycosylation reactions, demonstrating its broad applicability in the synthesis of complex biomolecules.[3]
Key Applications:
-
Benzylation of Alcohols: Protection of primary, secondary, and even sensitive tertiary alcohols.[1][2]
-
Glycosylation: As a key component in one-pot protection and subsequent glycosylation of sugars.[3]
-
Derivatization of Phosphonic Acids: Enabling the analysis of nerve agent markers by gas chromatography-mass spectrometry (GC-MS).[4]
-
Synthesis of Biologically Active Molecules: Facilitating the synthesis of complex natural products and their analogs.
Data Presentation
The following tables summarize quantitative data from various one-pot or related benzylation reactions using this compound, providing a comparative overview of different catalysts and substrates.
Table 1: Benzylation of Various Alcohols [1][2]
| Entry | Alcohol Substrate | Catalyst (mol%) | Yield (%) |
| 1 | Primary Alcohol | TMS-OTf (20) | 95 |
| 2 | Secondary Alcohol | TMS-OTf (20) | 92 |
| 3 | Tertiary Alcohol | TFMSA (10) | 39 |
| 4 | Phenol | TMS-OTf (20) | 85 |
Table 2: Catalyst Comparison for the Benzylation of a Secondary Alcohol [1][2]
| Entry | Catalyst (mol%) | Yield (%) |
| 1 | TMS-OTf (20) | 92 |
| 2 | TFMSA (16.5) | Moderate |
| 3 | BF₃·OEt₂ (excess) | Moderate |
Table 3: One-Pot Protection-Glycosylation Yields [3]
| Entry | Glycosyl Donor | Glycosyl Acceptor (Diol) | Promoter | Yield (%) |
| 1 | 5a | 6a | BF₃·OEt₂ | 85 |
| 2 | 5a | 6a | TMSOTf | 75 |
Experimental Protocols
Protocol 1: General One-Pot Benzylation of Alcohols
This protocol describes a general procedure for the benzylation of an alcohol using this compound and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf).
Materials:
-
Alcohol substrate (1.0 mmol)
-
This compound (1.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (20 mL)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (0.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate (1.0 mmol) and this compound (1.5 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMS-OTf (0.2 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.
Protocol 2: One-Pot Synthesis of Benzyl Esters of Phosphonic Acids
This protocol is adapted for the derivatization of phosphonic acids, which is particularly useful for their analysis.[4]
Materials:
-
Phosphonic acid (1.0 mmol)
-
This compound (excess)
-
Acetonitrile (B52724) (ACN) (5 mL)
-
Trifluoroacetic acid (TFA) (optional, <5 mol%)
Procedure:
-
Dissolve the phosphonic acid (1.0 mmol) in acetonitrile (5 mL).
-
Add an excess of this compound to the solution.
-
For acid-catalyzed conditions, add a catalytic amount of TFA (<5 mol%).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After cooling to room temperature, the sample can be directly analyzed by GC-MS or subjected to an appropriate work-up and purification if necessary.
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed benzylation of an alcohol using this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for a one-pot benzylation reaction.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. d-nb.info [d-nb.info]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up of Benzyl 2,2,2-trichloroacetimidate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety considerations for the synthesis and application of Benzyl (B1604629) 2,2,2-trichloroacetimidate in large-scale O-benzylation reactions. The information is intended to guide the user in scaling up these reactions from the laboratory to pilot plant or manufacturing scale.
Introduction
Benzyl 2,2,2-trichloroacetimidate is a versatile and efficient reagent for the protection of hydroxyl groups as benzyl ethers under mild acidic conditions.[1][2] Its application is particularly advantageous in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) where traditional benzylation methods using strong bases are not tolerated. A key benefit for large-scale applications is the formation of trichloroacetamide (B1219227) as a solid byproduct, which can be easily removed by filtration.[3] This simplifies the work-up procedure significantly compared to other benzylation methods.
This document outlines the procedures for the preparation of this compound on a multi-hundred-gram scale and its subsequent use in a scaled-up O-benzylation reaction. Furthermore, it addresses critical process safety considerations and provides a conceptual framework for the recycling of the trichloroacetamide byproduct.
Synthesis of this compound (Large Scale)
A modified procedure suitable for the large-scale synthesis of this compound that avoids a potentially hazardous distillation step has been reported.[4][5]
Reaction Scheme
Experimental Protocol
This protocol is adapted from literature procedures for a large-scale synthesis.[3]
Table 1: Reagents and Materials for Large-Scale Synthesis of this compound
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| Benzyl Alcohol | 108.14 | 324.4 g (300 mL) | 3.0 | 1.0 |
| Trichloroacetonitrile | 144.38 | 650 g (438 mL) | 4.5 | 1.5 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 22.8 g (22.5 mL) | 0.15 | 0.05 |
| Dichloromethane (B109758) (DCM) | 84.93 | 3 L | - | - |
| Diethyl ether | 74.12 | As needed | - | - |
| Petroleum ether | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charging Reagents: Charge the flask with benzyl alcohol (3.0 mol, 324.4 g) and dichloromethane (3 L).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of DBU: Slowly add DBU (0.15 mol, 22.8 g) to the stirred solution.
-
Addition of Trichloroacetonitrile: Add trichloroacetonitrile (4.5 mol, 650 g) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the dichloromethane.
-
Add petroleum ether/diethyl ether (e.g., 1:1 mixture) to the residue to precipitate any polar impurities.
-
Filter the mixture through a pad of silica (B1680970) gel, washing with the same solvent mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil. The product is often used in the next step without further purification.
-
Scale-Up of O-Benzylation Reactions
The following protocol describes a general procedure for the O-benzylation of a primary alcohol on a multi-gram scale.
Reaction Workflow
Experimental Protocol
Table 2: Reagents and Materials for a Scaled-Up O-Benzylation Reaction
| Reagent/Material | Molecular Weight ( g/mol ) | Example Quantity | Moles | Equivalents |
| Primary Alcohol (e.g., 3-phenyl-1-propanol) | 136.19 | 136.2 g | 1.0 | 1.0 |
| This compound | 252.53 | 378.8 g | 1.5 | 1.5 |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | 222.26 | 2.2 g (1.6 mL) | 0.01 | 0.01 |
| Dichloromethane (DCM) | 84.93 | 2 L | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, charge the primary alcohol (1.0 mol, 136.2 g) and dichloromethane (2 L).
-
Addition of Imidate: Add this compound (1.5 mol, 378.8 g) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using a circulating chiller.
-
Catalyst Addition: Slowly add TMSOTf (0.01 mol, 2.2 g) dropwise, ensuring the internal temperature does not exceed 5 °C. The addition of a strong acid catalyst is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to 0-5 °C to ensure complete precipitation of the trichloroacetamide byproduct.
-
Filtration: Filter the cold reaction mixture through a suitable filter (e.g., a Nutsche filter for larger scales) to remove the solid trichloroacetamide. Wash the filter cake with cold dichloromethane.[3]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to quench the acid catalyst, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ether.
-
-
Purification: Purify the crude product by flash chromatography or vacuum distillation, depending on the properties of the product.
Table 3: Comparison of Catalysts for O-Benzylation [3]
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Typical Yields | Notes |
| TMSOTf | 1-10 | 0 °C to RT | High | Generally provides the best results.[3] |
| Trifluoromethanesulfonic acid (TfOH) | 5-20 | 0 °C to RT | Moderate to High | A strong Brønsted acid catalyst. |
| Boron trifluoride etherate (BF3·OEt2) | 10-50 | 0 °C to RT | Moderate | A common Lewis acid catalyst. |
Process Safety Considerations for Scale-Up
Scaling up chemical reactions requires a thorough evaluation of potential hazards.
Thermal Hazard Assessment
-
Exothermicity: The reaction of this compound with alcohols, catalyzed by a strong acid, is exothermic. It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the rate of heat release under process conditions. This data is essential for designing an adequate cooling system for the reactor to prevent a runaway reaction.
-
Thermal Stability: The thermal stability of this compound should be evaluated, especially if the process involves heating. At elevated temperatures, it may undergo rearrangement to N-benzyl-2,2,2-trichloroacetamide.
-
Decomposition: The decomposition temperature and the potential for gas evolution of all reactants, products, and intermediates should be determined using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).
Chemical Hazards and Handling
-
This compound: Irritating to eyes, respiratory system, and skin. Harmful if swallowed.[6][7][8] Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Trichloroacetonitrile: Highly toxic and volatile. All handling should be performed in a well-ventilated fume hood.
-
Acid Catalysts (TMSOTf, TfOH): Highly corrosive and moisture-sensitive. Handle with extreme care using appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize exposure.
Work-up and Waste Management
-
Filtration: For large-scale filtration of trichloroacetamide, enclosed filtration systems are recommended to minimize operator exposure.
-
Waste Streams: Aqueous waste streams will be acidic and should be neutralized before disposal. Solvent waste should be collected and disposed of according to local regulations.
Byproduct Recycling: Trichloroacetamide
The trichloroacetamide byproduct can potentially be recycled back to trichloroacetonitrile, improving the overall process economy and reducing waste.
Conceptual Recycling Process
Protocol Outline
-
Collection and Drying: Collect the trichloroacetamide filter cake and dry it thoroughly.
-
Dehydration Reaction: In a suitable reactor, treat the dry trichloroacetamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This reaction is typically performed under anhydrous conditions and may require heating.
-
Purification: The resulting trichloroacetonitrile can be purified by distillation.
Note: This is a conceptual outline. The development of a robust and safe recycling process requires careful optimization and hazard assessment at the laboratory scale before implementation at a larger scale.
Conclusion
The use of this compound for O-benzylation is a highly effective method that is amenable to scale-up. The straightforward filtration of the trichloroacetamide byproduct is a significant advantage for industrial applications. However, careful consideration of process safety, particularly thermal hazards, is paramount for a safe and successful scale-up. The potential for recycling the byproduct offers an opportunity to further improve the sustainability and cost-effectiveness of this valuable synthetic transformation.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Benzyl 2,2,2-Trichloroacetimidate Benzylations
Welcome to the technical support center for Benzyl (B1604629) 2,2,2-trichloroacetimidate benzylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your benzylation experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The acid catalyst may be old or decomposed. | Use a fresh batch of a suitable acid catalyst. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) has been shown to be highly effective.[1] |
| Poor Quality Imidate: Benzyl 2,2,2-trichloroacetimidate can degrade upon storage. | Use freshly prepared or purified imidate. Purity can be checked by NMR. | |
| Insufficient Catalyst: The catalytic amount may be too low for your specific substrate. | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature. For phosphonic acids, heating to 60°C has been shown to be effective.[2] | |
| Steric Hindrance: Highly hindered alcohols can be challenging to benzylate. | Use a more reactive catalyst like TMS-OTf and consider a longer reaction time.[1] | |
| Formation of N-Benzyltrichloroacetamide Side Product | Rearrangement of the Imidate: This is a known side reaction, particularly with certain substrates or under prolonged reaction times.[3] | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature might also reduce the rate of rearrangement. |
| Decomposition of Starting Material | Acid-Labile Substrate: The substrate may not be stable to the acidic reaction conditions. | Use a milder acid catalyst or consider performing the reaction under neutral or basic conditions if applicable to your substrate. For some phosphonic acids, neutral or basic conditions have been successful.[2] |
| Base-Sensitive Substrate: Some substrates can undergo side reactions like aldol (B89426) condensations under basic conditions, which are sometimes used in work-ups. | Ensure the work-up procedure is appropriate for your substrate's stability. | |
| Difficulty in Product Purification | Co-elution with Trichloroacetamide (B1219227): The trichloroacetamide byproduct can sometimes be difficult to separate from the desired benzylated product. | Trichloroacetamide is often insoluble in non-polar solvents. Precipitation by adding a non-polar solvent like hexane (B92381) to the crude reaction mixture can facilitate its removal by filtration before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the benzylation of alcohols using this compound?
A1: For the benzylation of a range of primary, secondary, and even tertiary alcohols, trimethylsilyl trifluoromethanesulfonate (TMS-OTf) has been reported to give the best yields compared to trifluoromethanesulfonic acid (TFMSA) or boron trifluoride etherate.[1]
Q2: Can I use this compound to benzylate amines or thiols?
A2: While O-benzylation of alcohols and phosphonic acids is well-documented, the use of this compound for the N-benzylation of amines and S-benzylation of thiols is less common in the literature. These nucleophiles can react, but optimization of reaction conditions would be necessary to achieve good yields and minimize side reactions.
Q3: My starting alcohol is very sterically hindered. What conditions should I try?
A3: For sterically hindered alcohols, using a highly effective catalyst like TMS-OTf is recommended.[1] You may also need to use a higher catalyst loading and a longer reaction time. It is advisable to monitor the reaction progress carefully to avoid decomposition.
Q4: What are the most common side products in this reaction?
A4: The most common side product is N-benzyltrichloroacetamide, which arises from the thermal or acid-catalyzed rearrangement of the this compound.[3] Another potential byproduct is dibenzyl ether, formed from the reaction of the imidate with any residual benzyl alcohol.
Q5: How can I prepare and store this compound?
A5: this compound can be prepared by the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile. It should be stored in a cool, dry place, as it can be sensitive to moisture and heat. For long-term storage, it is advisable to keep it under an inert atmosphere.
Data Presentation
Table 1: Comparison of Acid Catalysts for the Benzylation of Various Alcohols
| Entry | Alcohol Substrate | Catalyst (mol%) | Yield (%) |
| 1 | 3-Hydroxymethyl-2-methyl-cyclopentanone | TFMSA (55) | 60 |
| 2 | Tertiary Cyclopropanol | TFMSA (10) | 39 |
| 3 | A specific primary alcohol | TMS-OTf (20) | 85 |
| 4 | A specific secondary alcohol | TMS-OTf (20) | 78 |
| 5 | A specific tertiary alcohol | TMS-OTf (20) | 67 |
| Data synthesized from Eckenberg, et al. (1993).[1] |
Table 2: Optimization of Benzylation Conditions for Phosphonic Acids
| Parameter | Condition | Observation |
| Temperature | 40°C vs. 60°C | 60°C provides a higher yield.[2] |
| Reaction Time | 2, 4, 6, 8 hours | Optimal accumulation of product observed at ~4 hours.[2] |
| Solvent | Acetonitrile, Acetone (B3395972), DCM, EtOAc | Acetonitrile and acetone are the optimal solvents.[2] |
| Additive | Neutral, Basic (Na₂CO₃), Acidic (TFA, AcOH) | The reaction works well under all three conditions for benzyl trichloroacetimidate.[2] |
| Data based on the benzylation of pinacolyl methylphosphonic acid (PMPA).[2] |
Experimental Protocols
General Protocol for the Benzylation of Alcohols
This protocol is adapted from Eckenberg, et al. (1993).[1]
-
Dissolve the alcohol (2 mmol) and this compound (3 mmol, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, 40 mL).
-
Cool the solution to 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the acid catalyst (e.g., TMS-OTf, 0.4 mmol, 20 mol%) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Optimized Protocol for the Benzylation of Phosphonic Acids
This protocol is based on the work of Valdez, et al. (2022).[2]
-
To a solution of the phosphonic acid in acetonitrile, add an excess of this compound.
-
Add a catalytic amount of an acid catalyst (< 5 mol%), or for certain substrates, perform the reaction under neutral or basic (e.g., with sodium carbonate) conditions.
-
Heat the reaction mixture to 60°C for 4 hours.
-
Monitor the reaction for product formation.
-
After completion, cool the reaction mixture and proceed with an appropriate work-up and purification.
Visualizations
Caption: General experimental workflow for alcohol benzylation.
References
- 1. d-nb.info [d-nb.info]
- 2. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
side reactions of Benzyl 2,2,2-trichloroacetimidate and how to avoid them
Welcome to the technical support center for Benzyl (B1604629) 2,2,2-trichloroacetimidate (BTCA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl 2,2,2-trichloroacetimidate (BTCA) and what are its primary applications?
This compound (BTCA) is a widely used reagent for the protection of hydroxyl groups as benzyl ethers.[1] This reaction typically proceeds under mild acidic conditions, making it suitable for substrates that are sensitive to basic conditions often employed in traditional benzylation methods.[2] Its applications are extensive, including the protection of alcohols in complex natural products, carbohydrates, and amino acid derivatives.[1] BTCA is also utilized in the esterification of carboxylic acids and the derivatization of phosphonic acids.[3][4][5]
Q2: What are the most common side reactions observed when using BTCA?
The most frequently encountered side reactions with BTCA include:
-
Rearrangement to N-Benzyl-2,2,2-trichloroacetamide: This is a well-documented thermal or Lewis acid-catalyzed rearrangement.[6][7]
-
Hydrolysis: BTCA is moisture-sensitive and can hydrolyze to benzyl alcohol and trichloroacetamide (B1219227), especially in the presence of water.[8][9]
-
Formation of N-glycosyl trichloroacetamide: In glycosylation reactions, the trichloroacetimidate (B1259523) donor can react to form a stable N-glycosyl trichloroacetamide byproduct.[10][11]
-
Elimination: Under certain conditions, elimination byproducts can be formed.[6]
Q3: How can I minimize the rearrangement of BTCA to N-Benzyl-2,2,2-trichloroacetamide?
Minimizing the rearrangement to the corresponding trichloroacetamide involves careful control of reaction conditions. Since the rearrangement can be promoted by both heat and Lewis acids, it is crucial to:
-
Control the temperature: For reactions where the rearrangement is not the desired outcome, it is advisable to run the reaction at the lowest effective temperature.
-
Choose the appropriate catalyst: The choice and amount of Lewis acid can significantly impact the extent of the rearrangement. Use the minimum effective amount of a suitable catalyst. For some substrates, thermal conditions without a Lewis acid might be preferable if the desired reaction proceeds at a reasonable rate at a temperature where the rearrangement is slow.[6]
Q4: My reaction is sluggish and I'm observing decomposition of my starting materials. What could be the cause?
Sluggish reactions and decomposition can stem from several factors:
-
Reagent Quality: Ensure the BTCA is of high purity and has been stored properly under anhydrous conditions. Impurities such as benzyl alcohol can interfere with the reaction.
-
Moisture: Trace amounts of water can hydrolyze the BTCA and deactivate the acidic promoter.[8] It is critical to use anhydrous solvents and properly dried glassware. The use of molecular sieves is also recommended.[8][12]
-
Suboptimal Temperature: While low temperatures can control side reactions, they might also slow down the desired reaction. A careful optimization of the temperature profile is necessary. Some reactions may require initial cooling followed by gradual warming.[8]
-
Insufficient Catalyst: An inadequate amount of catalyst can lead to an incomplete reaction. Verify the stoichiometry and quality of the activator.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired benzylated product | Presence of moisture leading to hydrolysis of BTCA. | Ensure all glassware is oven-dried. Use anhydrous solvents. Add freshly activated molecular sieves (e.g., 4 Å) to the reaction mixture.[8][12] |
| Incomplete reaction due to low acceptor nucleophilicity. | Increase the reaction temperature or use a higher excess of the BTCA donor. A more potent activator might also be necessary.[8] | |
| Decomposition of the BTCA donor. | Use a less potent activator or perform the reaction at a lower temperature, especially during the pre-activation step.[8] | |
| Formation of significant amounts of N-Benzyl-2,2,2-trichloroacetamide | Rearrangement of BTCA is favored under the reaction conditions. | If the desired reaction is O-benzylation, consider running the reaction at a lower temperature. If a Lewis acid is used, screen for one that promotes the desired reaction over the rearrangement. For some substrates, thermal conditions might be cleaner.[6] |
| Racemization of a chiral substrate | The reaction mechanism involves a cationic intermediate that leads to loss of stereochemistry. | The rearrangement of benzylic trichloroacetimidates has been shown to proceed with nearly complete racemization.[6] If stereochemical integrity is crucial, alternative benzylation methods that do not involve carbocationic intermediates should be considered. |
| Formation of N-glycosyl trichloroacetamide in glycosylation reactions | Intermolecular aglycon transfer between the donor molecules. | Employing an "inverse glycosylation" procedure, where the acceptor is added to the donor and catalyst, can minimize the concentration of the reactive donor and thus reduce this side reaction.[10] |
Experimental Protocols
Protocol 1: General Procedure for O-Benzylation of an Alcohol using BTCA
This protocol is a general guideline for the benzylation of a primary, secondary, or tertiary alcohol under mild acidic conditions.
Materials:
-
Alcohol substrate
-
This compound (BTCA) (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or a mixture of cyclohexane (B81311) and dichloromethane
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (catalytic amount, e.g., 0.05 - 0.2 equivalents)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate and activated molecular sieves.
-
Dissolve the substrate in anhydrous dichloromethane.
-
Add this compound to the solution.
-
Cool the reaction mixture to 0 °C or a lower temperature (e.g., -40 °C to -78 °C) depending on the substrate's reactivity and stability.
-
Slowly add the acidic catalyst (TfOH or TMSOTf) to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired benzyl ether.
Protocol 2: Minimizing N-glycosyl trichloroacetamide Formation in Glycosylation Reactions (Inverse Procedure)
This protocol is adapted for glycosylation reactions to minimize the formation of the N-glycosyl trichloroacetamide side product.
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 - 1.2 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂) (catalytic amount)
-
Activated molecular sieves (4 Å)
-
Triethylamine (B128534) or pyridine (B92270) (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor and activated molecular sieves in anhydrous dichloromethane.
-
In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous dichloromethane.
-
Cool both flasks to the desired reaction temperature (e.g., -78 °C).
-
To the flask containing the donor, add the Lewis acid catalyst.
-
Slowly, via cannula, transfer the solution of the glycosyl acceptor to the activated donor solution.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a stoichiometric amount of triethylamine or pyridine.
-
Allow the reaction to warm to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Visualizations
Caption: Key reactions of this compound.
Caption: Troubleshooting workflow for BTCA reactions.
References
- 1. BTCA - Enamine [enamine.net]
- 2. d-nb.info [d-nb.info]
- 3. This compound | 81927-55-1 [chemicalbook.com]
- 4. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 81927-55-1 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
effect of temperature on Benzyl 2,2,2-trichloroacetimidate stability
Welcome to the technical support center for Benzyl (B1604629) 2,2,2-trichloroacetimidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent and to troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Benzyl 2,2,2-trichloroacetimidate?
To ensure the longevity and reactivity of this compound, it is crucial to store it under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon.[3]
-
Container: Keep in a tightly sealed container to prevent moisture ingress.[3]
-
Moisture: The compound is sensitive to moisture and should be stored in a dry environment.[1][4]
Q2: What is the primary thermal degradation pathway for this compound?
The primary thermal degradation pathway is a rearrangement reaction that converts the O-benzyl imidate to the corresponding N-benzyl-2,2,2-trichloroacetamide.[5] This rearrangement can be accelerated by heat and also catalyzed by Lewis acids.
Q3: What are the common impurities found in this compound?
A common impurity is benzyl alcohol, which is a starting material for the synthesis of the imidate. The presence of significant amounts of benzyl alcohol can indicate degradation, as hydrolysis of the imidate will also produce it. Another potential impurity is the rearranged product, N-benzyl-2,2,2-trichloroacetamide, especially if the compound has been exposed to high temperatures.[5]
Q4: Can this compound be heated during a reaction?
Yes, the compound possesses sufficient thermal stability for use in reactions at elevated temperatures for a limited duration. For instance, it has been successfully used in benzylation reactions heated to 60°C for several hours.[6][7] Some esterification reactions have also been shown to proceed with heating in toluene.[8] However, prolonged heating or excessively high temperatures can lead to rearrangement and other decomposition pathways, which may reduce the yield of the desired product.
Q5: How does the stability of this compound vary in different solvents?
This compound is most stable in dry, nonpolar solvents.[4] It is known to decompose in polar solvents.[4] For reactions, anhydrous solvents are essential to prevent hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its stability.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired benzylated product | Degradation of this compound: The reagent may have degraded due to improper storage (exposure to moisture or elevated temperatures). | 1. Verify Reagent Quality: Before use, check the purity of the imidate by ¹H NMR. Look for the presence of benzyl alcohol or N-benzyl-2,2,2-trichloroacetamide. 2. Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the reagent that has been stored under the recommended conditions. |
| Hydrolysis during reaction: Presence of water in the reaction mixture. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen). | |
| Formation of N-benzyl-2,2,2-trichloroacetamide as a major byproduct | Thermal Rearrangement: The reaction temperature is too high, or the reaction is heated for an extended period. | 1. Optimize Reaction Temperature: If possible, run the reaction at a lower temperature. While some reactions require heat, prolonged exposure to high temperatures should be avoided. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to minimize the formation of the rearranged byproduct. |
| Lewis Acid Catalysis of Rearrangement: The Lewis acid used to catalyze the primary reaction may also be promoting the rearrangement. | 1. Screen Lewis Acids: If rearrangement is a significant issue, consider screening different Lewis acids that may be less prone to catalyzing this side reaction. | |
| Inconsistent reaction outcomes | Variable Reagent Quality: The quality of the this compound may vary between batches or due to gradual degradation over time. | 1. Implement Quality Control: Establish a routine quality control check (e.g., NMR) for new batches and for reagents that have been stored for an extended period. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk reagent to the atmosphere. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by ¹H NMR
Objective: To determine the purity of this compound and to detect the presence of common degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small sample (5-10 mg) of this compound in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for the characteristic peaks. The benzylic protons (OCH₂) typically appear as a singlet around 5.4 ppm, and the aromatic protons appear in the range of 7.3-7.5 ppm. The imine proton (NH) may be visible as a broad singlet around 8.4 ppm.
-
Benzyl Alcohol (Impurity): The benzylic protons (CH₂OH) of benzyl alcohol appear as a singlet around 4.7 ppm. The hydroxyl proton (OH) will be a broad singlet, and its chemical shift can vary.
-
N-benzyl-2,2,2-trichloroacetamide (Rearrangement Product): The benzylic protons (NHCH₂) of the rearranged amide appear as a doublet around 4.6 ppm.[5]
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key degradation pathways for the reagent.
References
- 1. This compound CAS#: 81927-55-1 [m.chemicalbook.com]
- 2. bldpharm.com [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. BTCA - Enamine [enamine.net]
- 5. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl 2,2,2-trichloroacetimidate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Benzyl (B1604629) 2,2,2-trichloroacetimidate for O-benzylation reactions. It includes troubleshooting guides, frequently asked questions (FAQs), comparative data on catalyst performance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for activating Benzyl 2,2,2-trichloroacetimidate?
A1: The most frequently used catalysts are Lewis acids and Brønsted acids.[1][2] Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and Trifluoromethanesulfonic acid (TfOH) are highly effective.[3] Boron trifluoride etherate (BF₃·OEt₂) is also common, though it may result in moderate yields for certain substrates.[3][4] The choice of catalyst is often dictated by the substrate's sensitivity to acid.[3]
Q2: How does the catalyst activate the trichloroacetimidate (B1259523)?
A2: The reaction is initiated by the protonation or silylation of the imidate nitrogen by the acid catalyst.[3] This creates a highly reactive electrophilic intermediate. The alcohol nucleophile then attacks this activated species, leading to the formation of the benzyl ether and trichloroacetamide (B1219227) as a byproduct.[3] The catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.[3]
Q3: What types of alcohols can be benzylated using this method?
A3: This method is versatile and suitable for primary, secondary, and even sterically hindered tertiary alcohols.[3] It is particularly valuable for substrates that are sensitive to the basic conditions of traditional benzylation methods like the Williamson ether synthesis.[3][5][6] This includes substrates prone to racemization or decomposition under basic conditions.[3]
Q4: What are the typical reaction conditions?
A4: Reactions are generally conducted under mild, acidic conditions at low temperatures to enhance selectivity.[4] A typical procedure involves dissolving the alcohol and this compound in a dry, aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile.[3][7] The mixture is cooled (often to 0°C or lower) before a catalytic amount of the acid is added.[1][3] The reaction is then stirred until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1]
Q5: Are there any major side reactions to be aware of?
A5: The primary side reaction is the rearrangement of the benzyl trichloroacetimidate to N-benzyl trichloroacetamide, especially at higher temperatures.[8][9] For substrates with acid-labile protecting groups, undesired deprotection can occur if the conditions are too harsh.[10] In glycosylation chemistry, the choice of catalyst and temperature is critical to control the anomeric selectivity (α/β ratio).[4]
Catalyst Performance Data
The selection of a catalyst can significantly impact reaction yield and time. The following table summarizes typical performance for different alcohol types.
| Catalyst | Substrate Type | Alcohol Example | Typical Yield (%) | Temp (°C) | Time (h) | Reference |
| TMSOTf | Primary | 1-Heptanol | ~95% | 20 | 24 | [Eckenberg et al., 1993][3] |
| TMSOTf | Secondary | Cyclohexanol | ~92% | 20 | 24 | [Eckenberg et al., 1993][3] |
| TMSOTf | Tertiary (Hindered) | 1-Adamantanol | ~85% | 20 | 24 | [Eckenberg et al., 1993][3] |
| TfOH | Primary | 1-Heptanol | ~90% | 20 | 24 | [Eckenberg et al., 1993][3] |
| TfOH | Tertiary (Acid-Labile) | Tertiary Cyclopropanol | ~39% | 20 | 24 | [Eckenberg et al., 1993][3] |
| BF₃·OEt₂ | Secondary | Cyclohexanol | Moderate Yields | 20 | 24 | [Eckenberg et al., 1993][3] |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Troubleshooting Guide
Problem: Low to no product yield, starting material remains.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh bottle of catalyst. TMSOTf and TfOH are highly sensitive to moisture. Ensure proper handling and storage under an inert atmosphere. |
| Insufficient Catalyst Loading | Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). Some substrates may require a higher catalytic turnover. |
| Reaction Temperature Too Low | While low temperatures are good for selectivity, some sterically hindered alcohols may require higher temperatures to react. Gradually increase the temperature from 0°C to room temperature. |
| Poor Quality Reagent | Ensure the this compound is pure. Impurities can inhibit the reaction. Consider purification by distillation or using a freshly prepared batch. |
| Presence of Basic Impurities | Acidic catalysts can be neutralized by basic impurities in the substrate or solvent. Ensure all materials and glassware are scrupulously dry and free of basic residue. |
Problem: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Rearrangement to N-benzyl trichloroacetamide | This is often caused by excessive heat or prolonged reaction times.[9] Run the reaction at the lowest effective temperature (e.g., -20°C to 0°C) and monitor closely by TLC to quench upon completion. |
| Substrate Decomposition | The substrate may be too acid-sensitive for the chosen catalyst. Switch to a milder catalyst (e.g., from TfOH to TMSOTf or BF₃·OEt₂).[3] Consider using a non-acidic activation method if possible. |
| Loss of Protecting Groups | Acid-labile groups like acetals or silyl (B83357) ethers may be cleaved.[5] Use a less acidic catalyst or add a proton sponge to buffer the reaction medium. Ensure reaction times are minimized. |
Visual Guides & Workflows
A logical approach to catalyst selection and troubleshooting can save significant experimental time.
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. d-nb.info [d-nb.info]
- 4. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion in glycosylation with Benzyl 2,2,2-trichloroacetimidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during glycosylation reactions utilizing Benzyl (B1604629) 2,2,2-trichloroacetimidate as a glycosyl donor.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my glycosylation yield consistently low?
Low conversion in glycosylation reactions with benzyl 2,2,2-trichloroacetimidate can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
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Inefficient Activation of the Glycosyl Donor: The most common reason for low yield is suboptimal activation of the trichloroacetimidate (B1259523) leaving group.[1]
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Low Nucleophilicity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can lead to slow or incomplete reactions.
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Solution: More forcing reaction conditions, such as a slight increase in temperature or using a higher excess of the glycosyl donor, may be necessary.[1] Be aware that these changes can also impact the anomeric selectivity of the product.
-
-
Presence of Moisture: Trichloroacetimidate donors and the activated intermediates are highly sensitive to moisture, which leads to hydrolysis of the donor and activator.
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Decomposition of the Glycosyl Donor: The this compound donor can be unstable under harsh acidic conditions or elevated temperatures, leading to the formation of benzyl trichloroacetamide.[4]
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Solution: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the activation step.[5] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition.
-
Q2: How can I improve the stereoselectivity (α/β ratio) of my reaction?
The anomeric selectivity of the glycosylation is highly dependent on the reaction conditions, particularly the solvent and the nature of the activator.
-
Solvent Choice: The solvent plays a critical role in determining the stereochemical outcome.
-
Ethereal Solvents (e.g., Diethyl Ether): These solvents often favor the formation of the α-anomer.
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Nitrile Solvents (e.g., Acetonitrile): These solvents can promote the formation of the β-anomer.
-
-
Activator and Temperature: The strength of the Lewis acid and the reaction temperature influence the reaction mechanism (Sₙ1 vs. Sₙ2).
-
Sₙ1-like conditions (stronger Lewis acids, higher temperatures): Tend to favor the thermodynamically more stable anomer.
-
Sₙ2-like conditions (weaker Lewis acids, lower temperatures): Often result in inversion of the anomeric configuration.[2] A pre-activation of the donor before adding the acceptor can sometimes improve stereoselectivity.
-
Q3: I see an unexpected spot on my TLC. What could it be?
The formation of byproducts is a common issue. Identifying the likely side products can help in optimizing the reaction conditions.
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Hydrolyzed Donor: A polar spot corresponding to the starting benzyl glycoside is often observed if moisture is present in the reaction.
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Benzyl Trichloroacetamide: This byproduct arises from the rearrangement of the trichloroacetimidate donor.[4] Its formation is more prevalent with prolonged reaction times or higher temperatures.
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Self-condensation of the Donor: In some cases, the glycosyl donor can react with another molecule of the donor, leading to the formation of a disaccharide byproduct. Using a slight excess of the glycosyl acceptor can help minimize this.
Data Presentation
The following tables summarize the influence of various reaction parameters on the yield and stereoselectivity of glycosylation reactions.
Table 1: Influence of Activator on Glycosylation Yield and Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Activator (equiv.) | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | Dichloromethane (B109758) | -20 to RT | 92 | <1:20 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf (0.1) | Dichloromethane | -20 to RT | 75 | 3:1 |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate | Methanol | Organocatalyst (0.15) | Solvent-free | RT | 99 | 1:73 |
| 2-azido-2-deoxygalactose imidate | Fmoc-protected serine | TMSOTf | Dichloromethane/Dioxane | - | - | 1.4:1 |
| 2-azido-2-deoxygalactose imidate | Fmoc-protected serine with benzyl ester | HClO₄–SiO₂ | Dichloromethane/Dioxane | 0 | good | 12.0:1 |
Table 2: Influence of Solvent on Anomeric Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Predominant Anomer |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl ether | α |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dichloromethane | β |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the glycosyl donor from the corresponding benzyl-protected monosaccharide.
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Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the per-O-benzylated sugar (1.0 eq).[1]
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Dissolution: Dissolve the sugar in anhydrous dichloromethane (DCM, ~0.2 M).[1]
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Reagent Addition: Add trichloroacetonitrile (B146778) (1.2-3.0 eq) via syringe.[1][6]
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Catalyst: Cool the solution to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 2-18 hours, monitoring the reaction progress by TLC until the starting material is consumed.[1][6]
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Work-up: Concentrate the reaction mixture under reduced pressure.[1]
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the glycosyl trichloroacetimidate.[1]
Protocol 2: General Glycosylation Procedure with this compound
This protocol provides a general guideline for the glycosylation reaction. Optimization of temperature, solvent, and activator amount may be required for specific substrates.[2][7]
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Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.0 eq.) and freshly activated 4 Å molecular sieves.[5]
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Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe and stir the mixture at room temperature for 30 minutes.[5]
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Donor Addition: In a separate flame-dried flask, dissolve the this compound donor (1.2 eq.) in anhydrous DCM. Transfer this solution to the acceptor mixture via cannula.[5]
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Cooling: Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).[5]
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Activation: Add the Lewis acid activator (e.g., TMSOTf, 0.1-0.2 eq.) dropwise to the stirred suspension.[2]
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Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.[2]
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Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.[2]
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Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.[2]
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
Protocol 3: Activation of Molecular Sieves
Properly activated molecular sieves are crucial for maintaining anhydrous conditions.
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Oven Drying: Place the molecular sieves in a porcelain dish and heat in a muffle furnace at 350-450 °C for at least 3 hours.[8]
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Flame Drying (for small quantities): Place the sieves in a round-bottom flask and heat under high vacuum with a heat gun until the sieves are free-flowing.[9]
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Cooling and Storage: Allow the sieves to cool to room temperature under vacuum or in a desiccator over a strong drying agent. Store the activated sieves in a tightly sealed container under an inert atmosphere.
Protocol 4: Thin Layer Chromatography (TLC) Monitoring
TLC is an essential tool for monitoring the progress of the glycosylation reaction.
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Spotting: On a TLC plate, co-spot the reaction mixture with the glycosyl donor and acceptor starting materials.
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Development: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
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Visualization: Visualize the spots using a suitable staining method (e.g., p-anisaldehyde, ceric ammonium (B1175870) molybdate, or potassium permanganate (B83412) stain) followed by heating.
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Interpretation: A successful reaction will show the consumption of the donor and acceptor spots and the appearance of a new spot for the glycoside product. The product typically has an Rf value intermediate between the donor and the more polar acceptor.[1]
Mandatory Visualization
Caption: General experimental workflow for glycosylation.
Caption: Troubleshooting logic for low glycosylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. surface.syr.edu [surface.syr.edu]
- 5. benchchem.com [benchchem.com]
- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jalonzeolite.com [jalonzeolite.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
managing acidic byproducts in Benzyl 2,2,2-trichloroacetimidate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl 2,2,2-trichloroacetimidate in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, focusing on the management of acidic byproducts and other side reactions.
Issue: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A slight excess of this compound (1.2-1.5 equivalents) can be used to ensure full consumption of the starting material.[1] |
| Suboptimal Catalyst | The choice of acid catalyst is crucial. For many alcohol benzylations, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to give better yields than Trifluoromethanesulfonic acid (TFMSA) or Boron trifluoride etherate (BF₃·OEt₂).[2] Consider screening different Lewis or Brønsted acid catalysts to find the most effective one for your specific substrate. |
| Moisture Contamination | Reactions involving this compound are sensitive to moisture, which can lead to hydrolysis of the imidate and deactivation of the catalyst. Ensure all glassware is flame-dried, and use anhydrous solvents. The use of activated molecular sieves (3Å or 4Å) is highly recommended to scavenge any trace amounts of water.[3] |
| Inappropriate Reaction Temperature | Temperature can significantly impact reaction rate and selectivity. For glycosylation reactions, it is common to start at a low temperature (-40 °C to -78 °C) and then slowly warm the reaction to room temperature.[4] For benzylation of phosphonic acids, heating to 60 °C in acetonitrile (B52724) has been found to be optimal.[5] |
| Side Reactions | The formation of byproducts such as trichloroacetamide (B1219227) and N-benzyl-2,2,2-trichloroacetamide can consume the starting material and reduce the yield of the desired product. Optimizing reaction conditions (catalyst, solvent, temperature) can help minimize these side reactions. |
Issue: Formation of Significant Amounts of Trichloroacetamide Byproduct
| Potential Cause | Suggested Solution |
| Hydrolysis of this compound | As mentioned above, ensure strictly anhydrous conditions to prevent the hydrolysis of the starting material to trichloroacetamide. |
| Intermolecular Aglycon Transfer (in Glycosylation) | In glycosylation reactions, the formation of anomeric trichloroacetamides can occur through an intermolecular transfer mechanism.[6] To minimize this, a so-called "inverse glycosylation procedure" can be employed, where the donor is added slowly to a mixture of the acceptor and the activator.[7] |
| Workup and Purification | Trichloroacetamide can often be removed during the aqueous workup by washing the organic layer with a basic solution.[8] If it persists, it can typically be separated from the desired product by silica (B1680970) gel column chromatography.[2] |
Issue: Presence of N-Benzyl-2,2,2-trichloroacetamide Byproduct
| Potential Cause | Suggested Solution |
| Rearrangement of this compound | This rearrangement can be promoted by both thermal conditions and Lewis acids.[9][10] If this byproduct is observed, consider running the reaction at a lower temperature. The choice of solvent can also play a role; for instance, in some cases, nitromethane (B149229) has been shown to favor the desired reaction over rearrangement. |
| Purification | N-Benzyl-2,2,2-trichloroacetamide can be separated from the desired product using silica gel chromatography.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic byproduct in this compound reactions and why is it problematic?
A1: The primary acidic byproduct is trichloroacetic acid, which is formed upon the reaction of the trichloroacetimidate (B1259523) with an alcohol or other nucleophile. This strong acid can catalyze undesired side reactions, such as the decomposition of acid-sensitive functional groups in the starting materials or products. Therefore, its neutralization and removal are critical for achieving a good yield and purity of the desired product.
Q2: How do I effectively neutralize the acidic byproducts during the workup?
A2: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][11][12] This weak base will neutralize the trichloroacetic acid, forming the water-soluble sodium trichloroacetate (B1195264) salt, which can then be removed in the aqueous layer during extraction. It is important to add the bicarbonate solution slowly, as the neutralization reaction produces carbon dioxide gas, which can cause pressure buildup in the reaction vessel.
Q3: Can I use a stronger base, like sodium hydroxide (B78521) (NaOH), for neutralization?
A3: While a strong base like NaOH will also neutralize the acid, it is generally not recommended for reactions with sensitive functional groups. Strong bases can catalyze other undesired reactions, such as hydrolysis of esters or epimerization of stereocenters. A weak base like sodium bicarbonate provides a milder and more controlled neutralization.[13]
Q4: My reaction mixture has formed an emulsion during the aqueous workup. What should I do?
A4: Emulsions can sometimes form during the extraction process, especially when chlorinated solvents are used. To break up an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer. Gently swirling the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.
Q5: How can I confirm that all the acidic byproduct has been removed?
A5: You can test the pH of the aqueous layer after the final wash using pH paper. The pH should be neutral or slightly basic (pH 7-8). Continuing the washes with sodium bicarbonate solution until the aqueous layer is no longer acidic is a good practice.
Quantitative Data
Table 1: Effect of Reaction Conditions on the Benzylation of Pinacolyl Methylphosphonic Acid (PMPA)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Relative Product Yield (Peak Area) | Reference |
| None (Neutral) | Acetonitrile | 60 | 4 | High | [5] |
| Catalytic Acid (TFA or AcOH, <5 mol%) | Acetonitrile | 60 | 4 | High | [5] |
| Base (Na₂CO₃) | Acetonitrile | 60 | 4 | High | [5] |
| None (Neutral) | Dichloromethane (B109758) | 60 | 4 | Lower | [5] |
| None (Neutral) | Ethyl Acetate | 60 | 4 | Lower | [5] |
| None (Neutral) | Acetonitrile | 40 | 4 | Moderate | [5] |
Table 2: Yields of N-benzyl-2,2,2-trichloroacetamide from Rearrangement of Benzyl Trichloroacetimidate
| Conditions | Yield (%) | Reference |
| Thermal (Reflux in nitromethane, 24h) | 25 | [10] |
| Lewis Acid (BF₃·OEt₂, nitromethane, 24h) | 15 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Neutralization and Aqueous Workup
This protocol describes a standard procedure for quenching a this compound reaction and removing acidic byproducts.
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is advisable to cool it in an ice bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Be cautious of gas evolution (CO₂). Continue adding the NaHCO₃ solution until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Separate the Layers: Allow the layers to separate and drain the organic layer.
-
Back-Extraction: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Combine and Wash Organic Layers: Combine all the organic extracts. Wash the combined organic layer with water and then with brine to remove any remaining water-soluble impurities and to aid in drying.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography as required.
Visualizations
Caption: Reaction pathway for acid-catalyzed benzylation.
Caption: Experimental workflow for managing acidic byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Removal of some common glycosylation by-products during reaction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. surface.syr.edu [surface.syr.edu]
- 10. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Benzyl 2,2,2-trichloroacetimidate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for the synthesis of Benzyl (B1604629) 2,2,2-trichloroacetimidate.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of Benzyl 2,2,2-trichloroacetimidate?
A1: The reaction time can vary significantly based on the specific protocol, scale, and reagents used. Some general procedures report a reaction time of 18 hours when stirred at room temperature after initiation at 0°C.[1] Other protocols for similar trichloroacetimidates suggest reaction times of 2-4 hours at room temperature.[2] In specific applications like the derivatization of phosphonic acids, optimized conditions have been established at 4 hours at 60°C.[3][4][5]
Q2: What are the key factors that influence the reaction speed?
A2: The primary factors influencing the reaction rate are the choice of catalyst, reaction temperature, solvent, and the purity of the reagents. The concentration of reactants also plays a crucial role.
Q3: Why is a base catalyst necessary for the reaction?
A3: A base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like potassium carbonate or sodium hydride, is used to deprotonate the benzyl alcohol.[1][6][7] This generates the more nucleophilic alkoxide, which readily attacks the nitrile carbon of trichloroacetonitrile (B146778), thereby initiating the reaction.[8]
Q4: What is the purpose of starting the reaction at a low temperature (e.g., 0°C)?
A4: The reaction between the alcohol and trichloroacetonitrile is exothermic. Starting at a low temperature helps to control the initial rate of reaction, prevent potential side reactions, and ensure a more controlled and selective transformation as the mixture is allowed to warm to room temperature.[1]
Q5: Are there any specific safety precautions to consider?
A5: Yes. Trichloroacetonitrile is a toxic and moisture-sensitive liquid.[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. It is crucial to use anhydrous solvents and a dry atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis of the reagent.[1][9]
Troubleshooting Guide
Issue 1: The reaction is very slow or has not gone to completion after the expected time.
-
Q: My reaction is proceeding much slower than the literature suggests. What could be the cause?
-
A: Check Catalyst Activity: The base catalyst (e.g., DBU) is crucial. Ensure that the catalyst is fresh and has been stored properly. If the catalyst is old or degraded, its activity may be compromised. Consider adding a fresh aliquot of the catalyst.
-
A: Verify Anhydrous Conditions: Trichloroacetonitrile is highly susceptible to hydrolysis.[8] The presence of moisture in the benzyl alcohol, solvent (typically dichloromethane), or reaction atmosphere will consume the reagent and inhibit the desired reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon).[1][9]
-
A: Review Reaction Temperature: While the reaction is often initiated at 0°C and warmed to room temperature, some substrates may require gentle heating to proceed at a reasonable rate.[1] For subsequent reactions involving the formed imidate, heating to 40-60°C has been shown to be effective.[3][10]
-
Issue 2: The reaction yields are consistently low, or significant side products are observed.
-
Q: I am getting a poor yield of this compound. What are the possible causes and solutions?
-
A: Reagent Stoichiometry: Ensure the correct stoichiometry is being used. Typically, a slight excess of trichloroacetonitrile (e.g., 1.2 equivalents) is used to ensure complete consumption of the benzyl alcohol.[1]
-
A: Purity of Starting Materials: Impurities in the benzyl alcohol or trichloroacetonitrile can lead to side reactions. Use freshly distilled or high-purity reagents.
-
A: Inefficient Work-up: The trichloroacetamide (B1219227) byproduct must be effectively removed during work-up.[6] Purification by silica (B1680970) gel chromatography is the standard method to isolate the pure product.[1]
-
Data Presentation
The optimization of reaction conditions is critical for achieving high yields and minimizing reaction times. The following table summarizes data from a study on the benzylation of phosphonic acids using this compound, which provides insights into optimal conditions.
Table 1: Effect of Solvent and Reaction Time on Product Formation
| Parameter | Conditions Evaluated | Optimal Condition | Observation | Source(s) |
| Solvent | Dichloromethane (B109758) (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (B52724) | Acetonitrile | The benzylation of phosphonic acids proceeded most efficiently in acetonitrile and acetone, with lower yields observed in DCM and EtOAc. | [3][10] |
| Temperature | 40°C, 60°C | 60°C | While substantial product formed at 40°C, the reaction was most efficient at 60°C for a set reaction time of 2 hours. | [3] |
| Reaction Time | 2, 4, 6, and 8 hours (at 60°C) | ~4 hours | The maximum accumulation of the benzylated product was observed at approximately 4 hours of reaction time. | [3][10] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from established general procedures.[1][9]
-
Preparation: Add benzyl alcohol (1.0 equiv.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.25 M under an argon atmosphere.
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add trichloroacetonitrile (1.2 equiv.) to the cooled, stirred mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 18 hours.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for optimizing reaction time and a troubleshooting guide for common issues.
Caption: Experimental workflow for the synthesis and optimization of this compound.
References
- 1. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
- 9. surface.syr.edu [surface.syr.edu]
- 10. researchgate.net [researchgate.net]
impact of solvent choice on Benzyl 2,2,2-trichloroacetimidate reactivity.
This guide provides troubleshooting advice and frequently asked questions regarding the use of Benzyl (B1604629) 2,2,2-trichloroacetimidate, with a specific focus on how solvent selection impacts reaction outcomes. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Benzyl 2,2,2-trichloroacetimidate in organic synthesis?
This compound is a versatile reagent primarily used for the protection of hydroxyl groups as benzyl ethers.[1] This benzylation can be performed on a wide range of substrates, including sensitive primary, secondary, and tertiary alcohols, under mild acidic conditions.[2] It is also widely employed as a glycosyl donor in oligosaccharide synthesis.[3]
Q2: How is the reagent activated?
Activation is typically achieved using a catalytic amount of a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid, like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Triflic acid (TfOH).[2][4] The acid protonates or coordinates to the nitrogen atom of the imidate, making the benzylic group a highly reactive electrophile.[5] In some cases, the substrate itself (e.g., a carboxylic or phosphonic acid) is acidic enough to promote the reaction without an external catalyst.[6][7]
Q3: How does the choice of solvent affect the reaction mechanism?
The solvent plays a critical role in influencing the reaction pathway, which can proceed through an SN1-like or SN2-like mechanism.
-
Polar, Non-Coordinating Solvents (e.g., Dichloromethane): These solvents can stabilize charged intermediates, favoring an SN1 pathway where an oxocarbenium ion forms. However, they are generally considered "non-participating."[8][9]
-
Ethereal Solvents (e.g., Diethyl Ether, Dioxane): These are known as "participating" solvents. They can coordinate with the reaction intermediate, influencing the stereochemical outcome, often enhancing α-selectivity in glycosylation reactions.[3][8]
-
Nitrile Solvents (e.g., Acetonitrile): Acetonitrile (B52724) can also act as a participating solvent, forming a covalent adduct with the glycosyl oxocarbenium ion from the α-face, which promotes a subsequent nucleophilic attack from the β-face, leading to high β-selectivity.[4]
Troubleshooting Guide
Problem 1: Low yield in a benzylation or glycosylation reaction.
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | For benzylation of phosphonic acids, acetonitrile and acetone (B3395972) have been shown to provide higher yields than dichloromethane (B109758) (DCM) or ethyl acetate.[7][10] For glycosylations, a binary solvent system such as DCM/Dioxane or DCM/Ether can significantly improve yields.[8] |
| Moisture in the Reaction | Ensure all glassware is oven-dried and solvents are anhydrous. Use of activated molecular sieves (e.g., 4Å) is highly recommended.[8] |
| Insufficient Catalyst | While catalytic amounts are used, the optimal loading can vary. Try titrating the catalyst amount (e.g., from 0.05 to 0.2 equivalents) to find the ideal concentration for your specific substrate.[2][8] |
| Reaction Temperature | Many reactions are performed at low temperatures (e.g., -30 °C to 0 °C) to control selectivity and side reactions.[4][8] However, for less reactive substrates, allowing the reaction to warm to room temperature may be necessary.[2] |
Problem 2: Poor or incorrect stereoselectivity in a glycosylation reaction.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | This is the most common cause. To favor α-glycosides , use participating ethereal solvents like diethyl ether or dioxane.[8] To favor β-glycosides , acetonitrile is often the solvent of choice due to its ability to direct attack to the β-face.[4] Non-participating solvents like DCM or toluene (B28343) typically offer poor selectivity.[8] |
| Reaction Temperature | Low temperatures are crucial for achieving optimal stereoselectivity. Running the reaction at higher temperatures often leads to inconsistent results and product mixtures.[4] |
| Anomeric Configuration of Donor | The stereochemical outcome can be influenced by the starting anomeric configuration (α or β) of the trichloroacetimidate (B1259523) donor, especially when using ionic liquids as solvents.[11] |
Problem 3: Formation of a significant trichloroacetamide (B1219227) byproduct.
| Possible Cause | Suggested Solution |
| Intermolecular Rearrangement | The formation of an anomeric trichloroacetamide side product occurs through an intermolecular aglycon transfer, where one molecule of the trichloroacetimidate donor acts as a nucleophile, attacking another activated donor molecule.[12] This is more common with less reactive nucleophiles (acceptors). |
| Reaction Conditions | This side reaction can be minimized by using an "inverse procedure," where the glycosyl donor is added slowly to the mixture of the acceptor and catalyst. This keeps the concentration of the reactive donor low, disfavoring the self-quenching reaction.[12] Thermal conditions or strong Lewis acids can also promote the rearrangement of the benzyl trichloroacetimidate itself to N-benzyl-2,2,2-trichloroacetamide.[13] |
Quantitative Data on Solvent Effects
The choice of solvent directly impacts both the yield and the stereochemical outcome of reactions involving this compound.
Table 1: Influence of Solvent on the Yield and Stereoselectivity of a TMSOTf-Activated Glycosylation Reaction
Reaction conditions involved a standard glycosyl trichloroacetimidate donor and a serine acceptor at -30°C.
| Entry | Solvent System | Yield (%) | α:β Ratio |
| 1 | Dichloromethane (DCM) | 65 | 1.3 : 1 |
| 2 | Diethyl Ether (Et₂O) | 45 | 1.7 : 1 |
| 3 | DCM / Et₂O (1:1) | 95 | 1.8 : 1 |
| 4 | Tetrahydrofuran (THF) | 50 | 1.0 : 1 |
| 5 | DCM / THF (1:1) | 90 | 1.0 : 1 |
| 6 | Toluene | 60 | 0.8 : 1 |
| 7 | Toluene / Dioxane (1:1) | 94 | 2.0 : 1 |
| 8 | DCM / Dioxane (1:1) | 97 | 2.0 : 1 |
(Data summarized from reference[8])
Table 2: Solvent Optimization for the Benzylation of Pinacolyl Methylphosphonic Acid (PMPA)
Reaction conditions involved treating PMPA with excess this compound at 60°C for 4 hours.
| Solvent | Relative Product Yield (Peak Area) |
| Acetonitrile | High |
| Acetone | High |
| Dichloromethane (DCM) | Low |
| Ethyl Acetate (EtOAc) | Low |
(Data summarized from references[7][10])
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound [13]
-
Dissolve the starting benzyl alcohol in anhydrous Dichloromethane (DCM) (to a concentration of 0.25 M) under an argon atmosphere.
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol %).
-
Stir the mixture at room temperature for 15 minutes, then cool to 0 °C in an ice bath.
-
Add trichloroacetonitrile (B146778) (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica (B1680970) gel chromatography to yield the final product.
Protocol 2: General Procedure for TMSOTf-Activated Glycosylation [8]
-
Dissolve the trichloroacetimidate donor (1.3 equivalents) and the glycosyl acceptor (1.0 equivalent) in an anhydrous solvent system (e.g., CH₂Cl₂/dioxane, 5.0 mL of each per mmol of donor).
-
Add activated molecular sieves (4Å, approx. 50 mg/mL of solvent) and stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
Add TMSOTf (0.075 mmol per mmol of donor) dropwise.
-
Stir the reaction at the indicated temperature until Thin Layer Chromatography (TLC) analysis shows the reaction is complete.
-
Quench the reaction, filter, and purify as required.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Logical map of solvent influence on reaction pathways.
Caption: Standard experimental workflow diagram.
References
- 1. This compound | 81927-55-1 [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 6. surface.syr.edu [surface.syr.edu]
- 7. researchgate.net [researchgate.net]
- 8. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Monitoring Benzyl 2,2,2-Trichloroacetimidate Reactions
Welcome to the technical support center for monitoring Benzyl (B1604629) 2,2,2-trichloroacetimidate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on analytical methodologies and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a Benzyl 2,2,2-trichloroacetimidate reaction?
A1: The most common techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is widely used for its simplicity and speed in tracking the consumption of the starting material.[1][2] HPLC offers more precise quantitative analysis of reaction conversion, while NMR is primarily used for structural confirmation of the final product and can be adapted for kinetic studies and to identify reaction intermediates.[3][4][5]
Q2: How is Thin Layer Chromatography (TLC) used to monitor the reaction?
A2: TLC is used to visually track the disappearance of the this compound starting material and the appearance of the desired product.[1] A TLC plate is spotted with the limiting reactant, the reaction mixture, and a co-spot of both. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear and intensify.[1] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][2]
Q3: Can HPLC be used for quantitative analysis of these reactions?
A3: Yes, HPLC is an effective technique for quantitative analysis and for optimizing reaction conditions.[5] It allows for the accurate determination of the concentration of reactants and products, providing precise data on reaction conversion and yield. Chiral HPLC can also be employed to assess the stereochemistry of the products, for instance, to check for racemization.[3]
Q4: What is the role of NMR spectroscopy in analyzing these reactions?
A4: NMR spectroscopy is crucial for the structural elucidation of the reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the successful formation of the desired compound.[3][6] Advanced techniques like low-temperature DOSY NMR can be used to study and characterize reactive intermediates, offering deeper insight into the reaction mechanism.[4][7]
Q5: Are there any in-situ techniques available for real-time monitoring?
A5: While traditional methods like TLC and HPLC involve sampling the reaction mixture, in-situ monitoring is becoming more common. Techniques like in-situ Raman spectroscopy and NMR reaction monitoring in flow systems can provide real-time data on the reaction progress without the need for sample extraction.[8][9] These methods are particularly useful for studying reaction kinetics and identifying unstable intermediates.[9]
Troubleshooting Guide
Problem: My TLC plate shows multiple spots, and it's difficult to identify the product.
-
Question: I'm running a glycosylation reaction with a trichloroacetimidate (B1259523) donor, but my TLC is messy. What could be the cause?
-
Answer: The presence of multiple spots can indicate the formation of side products. Common byproducts in trichloroacetimidate glycosylations include N-glycosyl trichloroacetamide (B1219227) or hemiacetals resulting from reaction with residual water.[2] Another possibility is the rearrangement of the benzyl trichloroacetimidate to the corresponding trichloroacetamide.[3][10]
-
Recommendation:
-
Identify Side Products: Attempt to isolate and characterize the major side products. Knowing their structure can help diagnose the issue.[5]
-
Ensure Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and employ activated molecular sieves to prevent the formation of hemiacetal byproducts.[2]
-
Optimize Temperature: Temperature is a critical variable.[5] Running the reaction at a lower temperature (e.g., -80°C to 0°C) can often improve selectivity and reduce side product formation.[2]
-
Problem: The reaction is not going to completion, or the yield is very low.
-
Question: I am monitoring my reaction by TLC, and the starting material spot never completely disappears, resulting in a low yield. What should I do?
-
Answer: Low conversion or yield is a frequent challenge and can be influenced by numerous factors.[5] The issue could stem from the catalyst, stoichiometry, solvent, or temperature.[5]
-
Recommendation:
-
Catalyst Activity: The choice and amount of Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂) are critical.[2][5] Ensure the catalyst is fresh and used in the correct stoichiometric ratio (typically 0.1–0.5 equivalents for glycosylations).[2]
-
Stoichiometry: Adjust the ratio of the trichloroacetimidate donor to the acceptor. Using a slight excess of the donor (1.2–1.5 equivalents) can sometimes drive the reaction to completion.
-
Solvent and Concentration: The choice of solvent can significantly impact the reaction. Dichloromethane is common, but other solvents might be more effective for your specific substrates.[2] Reaction concentration (dilution) is also a key parameter to optimize.[5]
-
Check Imidate Quality: Ensure the this compound reagent is pure and has not degraded. If you are preparing it in-situ, confirm its complete formation before proceeding.
-
Problem: My HPLC analysis shows broad peaks or poor separation.
-
Question: I'm trying to quantify my reaction mixture using HPLC, but the chromatogram has poorly resolved peaks. How can I improve this?
-
Answer: Poor peak shape and separation in HPLC can be due to an unoptimized method or issues with the sample matrix.
-
Recommendation:
-
Method Optimization: Systematically optimize the HPLC conditions. This includes testing different columns (e.g., C18), mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol (B129727)/buffer gradients), and flow rates.[11]
-
Sample Preparation: Ensure the sample is properly prepared. Quench the reaction effectively before analysis. If the sample is complex, a solid-phase extraction (SPE) cleanup step might be necessary to remove interfering substances.
-
Use of a Guard Column: A guard column can help protect the analytical column from contaminants in the crude reaction mixture, improving peak shape and column lifetime.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound and related reaction products.
Table 1: TLC Rf Values of N-Substituted Trichloroacetamides (Solvent System: 10% Ethyl Acetate / 90% Hexanes)
| Compound | Rf Value |
| N-(4-Methoxybenzyl)-2,2,2-trichloroacetamide | 0.18 |
| N-(1-(p-Tolyl)ethyl)-2,2,2-trichloroacetamide | 0.44 |
| N-(1-(4-Methoxyphenyl)ethyl)-2,2,2-trichloroacetamide | 0.25 |
| N-(1-(4-Chlorophenyl)ethyl)-2,2,2-trichloroacetamide | 0.33 |
| N-(1-(3,4-Methylenedioxyphenyl)ethyl)-2,2,2-trichloroacetamide | 0.23 |
| (Data sourced from literature.[3]) |
Table 2: Optimized Conditions for Benzylation of Phosphonic Acids
| Parameter | Optimized Value |
| Reagent | This compound (in excess) |
| Solvent | Acetonitrile or Acetone |
| Temperature | 60 °C |
| Reaction Time | ~4 hours |
| Catalyst | Not required (works under neutral conditions) or < 5 mol% acid |
| (Data sourced from literature.[12][13][14]) |
Table 3: HPLC Method Validation Parameters for Related Benzyl Compounds
| Parameter | Benzyl Chloride | Benzyl Bromide |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 0.2 µg/mL |
| (Data from an HPLC method for genotoxic impurities in Entecavir.[11]) |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.
-
Spotting:
-
Lane 1 (Starting Material): Spot a dilute solution of the limiting reactant (e.g., the alcohol or amine).
-
Lane 2 (Co-spot): Spot the starting material solution, and then, on the same spot, apply the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture at various time points (e.g., t=0, 10 min, 30 min, 1 hr).[1][15]
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line.[15]
-
Visualization: After the solvent front reaches near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate).
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.[1]
Protocol 2: General Procedure for HPLC Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) or by adding a quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate for acid-catalyzed reactions).[2]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically employed. A buffer (e.g., phosphate (B84403) buffer) may be required depending on the analytes.[11]
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[11]
-
Detection: UV detection at a wavelength where the reactants and products have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the starting material and product to calculate the reaction conversion percentage over time. For quantitative analysis, use a calibration curve prepared from standards of known concentrations.
Protocol 3: Sample Preparation for NMR Analysis
-
Reaction Work-up: Once the reaction is deemed complete by TLC or HPLC, quench the reaction mixture (e.g., with saturated aq. NaHCO₃).[2]
-
Extraction: Perform a liquid-liquid extraction. For example, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue using column chromatography on silica (B1680970) gel.[3]
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final product.[3][6]
Visualizations
Caption: General workflow for monitoring a chemical reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. rsc.org [rsc.org]
- 7. 10.1039/C6CC05272J | Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR: new insight into the activation of trichloroacetimidates† | chem960.com [m.chem960.com]
- 8. Real-time monitoring of antibody glycosylation site occupancy by in situ Raman spectroscopy during bioreactor CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. surface.syr.edu [surface.syr.edu]
- 11. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 12. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. coconote.app [coconote.app]
Validation & Comparative
A Head-to-Head Comparison of Benzylating Agents: Benzyl 2,2,2-trichloroacetimidate vs. Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Benzylation Strategy
The benzylation of alcohols is a fundamental and frequently employed transformation in organic synthesis, primarily for the installation of the benzyl (B1604629) (Bn) protecting group. The choice of the benzylating agent is critical and can significantly influence the reaction's success, particularly when dealing with complex and sensitive substrates. This guide provides an in-depth, objective comparison of two widely used benzylating agents: Benzyl 2,2,2-trichloroacetimidate (BTCA) and benzyl bromide (BnBr). This analysis is supported by experimental data to assist researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This compound and benzyl bromide are both effective for the O-benzylation of alcohols, yet they operate under fundamentally different reaction conditions, which dictates their suitability for various substrates.
-
Benzyl bromide , typically employed under basic conditions in the classic Williamson ether synthesis, is a cost-effective and robust reagent suitable for a wide range of simple and robust alcohols.[1] However, the strongly basic conditions can be detrimental to sensitive functional groups and can lead to side reactions such as elimination or racemization.[2]
-
This compound , activated under mildly acidic conditions, has emerged as a powerful alternative, particularly for substrates that are incompatible with strong bases.[2] It is especially advantageous for the benzylation of sterically hindered, acid-sensitive, and base-labile alcohols, where traditional methods often fail.[2]
This guide will delve into the mechanistic differences, substrate scope, and practical considerations for each reagent, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
The distinct mechanisms of these two reagents are central to their differing applications.
Benzyl Bromide: A Nucleophilic Substitution Approach
Benzylation with benzyl bromide proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism. The alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group.[1]
This compound: Acid-Catalyzed Activation
In contrast, the benzylation using BTCA is performed under acidic conditions. A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), protonates the nitrogen atom of the imidate. This protonation makes the trichloroacetimidate (B1259523) group an excellent leaving group. The alcohol then attacks the benzylic carbon, and subsequent loss of the protonated trichloroacetamide (B1219227) yields the desired benzyl ether.[2]
Performance Comparison: A Data-Driven Analysis
The choice between BTCA and benzyl bromide often comes down to the nature of the substrate. The following tables summarize the performance of each reagent with different types of alcohols.
Table 1: Benzylation of Simple Primary and Secondary Alcohols
For simple, unhindered primary and secondary alcohols, both methods are generally effective, often providing high yields.
| Substrate | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Benzyl Bromide | NaH | DMF | RT | 16 | >95 | [1] |
| 1-Octanol | Benzyl Bromide | KOH (solid) | Neat | RT | 2 | 94 | [3] |
| Cyclohexanol | Benzyl Bromide | NaH | THF | RT | 12 | 92 | [1] |
| Benzyl Alcohol | BTCA | TfOH (cat.) | CH₂Cl₂/Hexane | RT | 1 | ~90 | [4] |
Table 2: Benzylation of Base-Sensitive and Sterically Hindered Alcohols
This is where the utility of BTCA becomes evident. For substrates prone to decomposition, epimerization, or other side reactions under basic conditions, or for those that are sterically demanding, BTCA often provides superior results where benzyl bromide fails.
| Substrate | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Comments | Reference |
| 3-Hydroxymethyl-2-methylcyclopentanone | Benzyl Bromide | Various basic conditions | - | - | - | 0 | Decomposition/Aldol condensation | [2] |
| 3-Hydroxymethyl-2-methylcyclopentanone | BTCA | TMSOTf (cat.) | CH₂Cl₂ | RT | 24 | 60 | Successful benzylation | [2] |
| (-)-Menthol | Benzyl Bromide | KOH (solid) | Neat | RT | 24 | 0 | No reaction due to steric hindrance | [3] |
| (-)-Menthol | BTCA | TMSOTf (cat.) | CH₂Cl₂ | RT | 24 | 85 | High yield for hindered alcohol | [2] |
| Tertiary Cyclopropanol Derivative | Benzyl Bromide | Basic conditions | - | - | - | 0 | No reaction | [2] |
| Tertiary Cyclopropanol Derivative | BTCA | TfOH (cat.) | CH₂Cl₂ | RT | 24 | 39 | Successful benzylation of a tertiary alcohol | [2] |
Experimental Protocols
Protocol 1: General Procedure for Benzylation using Benzyl Bromide (Williamson Ether Synthesis) [5]
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Benzylation using this compound [2]
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH) (0.1 eq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol and this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acidic catalyst (TMSOTf or TfOH) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Side Reactions and Considerations
Benzyl Bromide:
-
Elimination: With secondary and tertiary alcohols, the strong basic conditions can promote E2 elimination, leading to the formation of alkenes.
-
Over-benzylation: In polyhydroxylated compounds, controlling the stoichiometry to achieve selective monobenzylation can be challenging.
-
Racemization: For chiral alcohols with a stereocenter bearing the hydroxyl group, the strong base can lead to epimerization.
-
Safety: Benzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.[5]
This compound:
-
Rearrangement: The primary side reaction is the acid-catalyzed rearrangement of the benzyl trichloroacetimidate to the more stable N-benzyl-2,2,2-trichloroacetamide.[6] This can be minimized by using the appropriate stoichiometry and reaction conditions.
-
Acid-Labile Groups: While the conditions are generally mild, substrates with extremely acid-sensitive functional groups may not be compatible.
-
Byproduct Removal: The trichloroacetamide byproduct is typically easily removed by filtration or chromatography.[2]
Conclusion and Recommendations
The choice between this compound and benzyl bromide is dictated by the specific requirements of the synthetic target.
-
For the benzylation of simple, robust primary and secondary alcohols where cost and simplicity are primary concerns, benzyl bromide under Williamson ether synthesis conditions remains a viable and economical choice.
-
For substrates that are base-sensitive, sterically hindered, or prone to racemization, This compound is the superior reagent. Its ability to effect benzylation under mild, acidic conditions significantly expands the scope of this important transformation, enabling the synthesis of complex molecules that would otherwise be inaccessible using traditional methods.
Researchers and drug development professionals should carefully consider the nature of their substrate and the compatibility of functional groups when selecting a benzylation strategy. The information and protocols provided in this guide offer a solid foundation for making an informed decision to achieve optimal results in their synthetic endeavors.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. ias.ac.in [ias.ac.in]
- 4. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl 2,2,2-trichloroacetimidate and Other Trichloroacetimidates in Organic Synthesis
In the realm of modern organic synthesis, particularly in the intricate field of carbohydrate chemistry and the protection of hydroxyl groups, trichloroacetimidates have emerged as exceptionally versatile and highly reactive intermediates. Among these, Benzyl (B1604629) 2,2,2-trichloroacetimidate holds a prominent place as a powerful reagent for the benzylation of alcohols. This guide provides an objective comparison of Benzyl 2,2,2-trichloroacetimidate with other related trichloroacetimidate (B1259523) donors, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Overview of Trichloroacetimidate-Mediated Reactions
The utility of trichloroacetimidates, particularly O-glycosyl trichloroacetimidates, was pioneered by Richard R. Schmidt and is often referred to as the Schmidt trichloroacetimidate method. These compounds are valued for their high reactivity under mild acidic conditions, their stability, and the stereochemical control they can impart in glycosylation reactions.[1][2] The general principle involves the activation of the trichloroacetimidate nitrogen by a catalytic amount of a Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂), which transforms the imidate into an excellent leaving group.[1][3] This facilitates nucleophilic attack by an acceptor, such as an alcohol, to form the desired product.
Comparative Analysis of Trichloroacetimidate Donors
The performance of a trichloroacetimidate donor is critically influenced by the nature of the group attached to the oxygen (the R group in R-O-C(=NH)CCl₃) and the specific reaction conditions. This comparison will focus on glycosyl trichloroacetimidates, where R is a carbohydrate moiety, and benzylic trichloroacetimidates, used for introducing benzyl protecting groups.
Glycosyl Trichloroacetimidates: The Influence of Protecting Groups
In oligosaccharide synthesis, the choice of protecting groups on the glycosyl trichloroacetimidate donor is paramount for controlling reactivity and stereoselectivity.[4] Electron-withdrawing protecting groups, such as acetyl (Ac) or benzoyl (Bz), generally decrease the reactivity of the donor, which can be advantageous for achieving higher α-selectivity in 1,2-cis glycosylations.[4] Conversely, electron-donating groups like benzyl (Bn) or silyl (B83357) ethers increase reactivity, which can be favorable for reactions with less reactive acceptors but may reduce stereoselectivity.[4]
A key factor in determining the stereochemical outcome is the nature of the substituent at the C-2 position of the glycosyl donor.[2]
-
Participating Groups: A C-2 substituent capable of neighboring group participation, such as an acetyl or benzoyl group, will reliably lead to the formation of a 1,2-trans-glycosidic linkage.[1]
-
Non-Participating Groups: When a non-participating group like a benzyl ether is at the C-2 position, the stereochemical outcome is influenced by a complex interplay of factors including the solvent, temperature, and the reactivity of the donor and acceptor.[5]
Recent studies have shown that modifying the benzyl protecting groups themselves can dramatically influence stereoselectivity. For instance, replacing benzyl groups with 4-trifluoromethylbenzyl (CF₃Bn) groups on a glucosyl trichloroacetimidate donor significantly increased 1,2-cis selectivity (from 14:1 to 34:1 α/β) in reactions activated by TMS-I.[6]
Table 1: Comparison of Glycosyl Trichloroacetimidate Donors in Glycosylation
| Glycosyl Donor Protecting Groups | Acceptor | Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl (Glucosyl) | Simple Alcohol | TMSOTf | CH₂Cl₂ | High | Varies | [7] |
| 2-O-Benzyl, 3,4,6-tri-O-acetyl (Glucosyl) | Simple Alcohol | TMSOTf | CH₂Cl₂ | Good | Higher α-selectivity | [4] |
| Per-O-(4-CF₃Bn) (Glucosyl) | Reactive Alcohol | TMS-I / TPPO | CH₂Cl₂ | 74 | 34:1 | [6] |
| 2-Azido-2-deoxy (Glucosyl) | Simple Alcohol | TBDMSOTf | CH₂Cl₂ | Good | High α-selectivity | [4] |
Benzylic Trichloroacetimidates: Reactivity and Applications
This compound is a versatile and efficient reagent for the O-benzylation of alcohols under mild acidic catalysis.[8][9][10] It is particularly useful for substrates that are sensitive to the basic conditions of traditional benzylation methods (e.g., Williamson ether synthesis).[10] The reaction tolerates various acid-labile protecting groups, such as acetals.[8][9]
The reactivity of benzylic trichloroacetimidates can be tuned by introducing electron-donating or electron-withdrawing substituents onto the aromatic ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (MeO) or methyl on the benzyl ring increase the stability of the incipient benzylic carbocation intermediate, thereby increasing the reagent's reactivity.[11] For example, 2,4-dimethoxybenzyl trichloroacetimidate reacts much faster than the parent benzyl trichloroacetimidate in esterification reactions.[11]
-
Electron-Withdrawing Groups (EWGs): While less common for benzylation, these would be expected to decrease reactivity.
A significant side reaction for trichloroacetimidates is the potential for rearrangement to the corresponding N-glycosyl or N-benzyl trichloroacetamide (B1219227), which acts as a "dead-end" side product.[12][13] Recent mechanistic studies using isotope labeling have unambiguously shown that this occurs via an intermolecular aglycon transfer mechanism rather than a unimolecular rearrangement.[12]
Table 2: Comparison of Benzylic Trichloroacetimidates in Protection and Esterification Reactions
| Trichloroacetimidate Donor | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzyl | Primary Alcohol | TMSOTf (cat.) | Benzyl Ether | Good | [10] |
| Benzyl | Carboxylic Acid | Toluene (B28343), heat | Benzyl Ester | 76 | [11] |
| 2,4,6-Trimethylbenzyl | Carboxylic Acid | Toluene, heat | Benzyl Ester | 91 | [11] |
| 2,4-Dimethoxybenzyl | Carboxylic Acid | Toluene, rt | Benzyl Ester | 94 | [11] |
| 2-(Trimethylsilyl)ethyl | Carboxylic Acid | Toluene, heat | TMSE Ester | 78-98 | [14] |
Alternative Imidate Donors
While trichloroacetimidates are the most common, other imidate systems have been developed. N-phenyl trifluoroacetimidates, for example, have also been used as effective glycosyl donors.[3] They are noted for being more stable and less reactive than their trichloroacetimidate counterparts, which can be beneficial in certain complex syntheses.[6]
Experimental Protocols
Below is a generalized protocol for a glycosylation reaction using a trichloroacetimidate donor, based on established methodologies.[3]
General Protocol for TMSOTf-Catalyzed Glycosylation
-
Preparation: Add the glycosyl acceptor (1.0 equiv.) and the glycosyl trichloroacetimidate donor (1.2-1.5 equiv.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Drying: Co-evaporate any residual water by azeotroping with dry toluene (x3). Place the flask under a high vacuum for at least 2 hours.
-
Reaction Setup: In a separate flame-dried flask, add activated molecular sieves (4 Å powder) and heat under a high vacuum for 2 hours, then allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagents: Purge the flask containing the donor and acceptor with an inert gas. Add anhydrous dichloromethane (B109758) (to a concentration of 50–100 mM) via syringe. Transfer this solution via cannula to the flask containing the activated molecular sieves.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C, -78 °C). Stir for 30-60 minutes. Add a stock solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1–0.3 equiv.) in dry dichloromethane dropwise.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the donor is completely consumed.
-
Quenching and Work-up: Quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of Celite®. Wash the filtrate with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Conclusion
This compound and its glycosyl analogues are powerful and versatile reagents in modern organic synthesis. The choice between benzyl trichloroacetimidate and its substituted derivatives for benzylation depends on the required reactivity, with electron-donating groups enhancing reaction rates.[11] In the context of glycosylation, the selection of a trichloroacetimidate donor is a nuanced decision. While highly reactive per-benzylated donors are effective, fine-tuning the electronic properties of these protecting groups (e.g., using trifluoromethylbenzyl groups) or employing donors with participating groups at the C-2 position offers powerful strategies for controlling stereoselectivity.[1][6] Understanding the reactivity patterns, potential side reactions like trichloroacetamide formation, and the influence of protecting groups allows chemists to strategically employ these reagents to achieve their synthetic goals in the construction of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]
- 5. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups | Semantic Scholar [semanticscholar.org]
- 9. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetics of Benzyl 2,2,2-trichloroacetimidate in Benzylation and Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) 2,2,2-trichloroacetimidate has emerged as a versatile and widely used reagent in organic synthesis, particularly for the protection of alcohols as benzyl ethers and for the formation of glycosidic bonds. Its popularity stems from the mild reaction conditions required for its activation, offering an advantage over traditional methods that often necessitate harsh acidic or basic environments. This guide provides an objective comparison of the kinetic performance of Benzyl 2,2,2-trichloroacetimidate against alternative reagents in both benzylation and O-glycosylation reactions, supported by available experimental data. Detailed methodologies for key kinetic experiments are also presented to aid in the design and execution of further comparative studies.
I. Benzylation of Alcohols: A Kinetic Comparison
The benzylation of alcohols is a fundamental transformation in the synthesis of complex molecules, providing a robust protecting group for hydroxyl functionalities. While classic methods like the Williamson ether synthesis using benzyl bromide are effective, they often require strong bases, which can be incompatible with sensitive substrates. This compound offers a milder, acid-catalyzed alternative.
Performance Comparison: this compound vs. Benzyl Bromide
| Feature | This compound | Benzyl Bromide (Williamson Ether Synthesis) |
| Activator | Catalytic acid (e.g., TfOH, TMSOTf, BF₃·OEt₂)[1] | Strong base (e.g., NaH, KOtBu) |
| Reaction Conditions | Typically mild acidic to neutral conditions.[2] | Strongly basic conditions. |
| Substrate Scope | Tolerates base-sensitive functional groups. | Incompatible with base-labile groups. |
| Byproducts | Trichloroacetamide (B1219227) (often precipitates and is easily removed).[1] | Salt (e.g., NaBr), requires aqueous workup for removal. |
| Reaction Time | Generally moderate, dependent on substrate and catalyst. | Can be lengthy, dependent on substrate reactivity. |
| Yields | Generally good to excellent.[1] | Variable, can be affected by side reactions. |
Key Observations:
-
Milder Conditions: The primary advantage of this compound is the ability to perform benzylations under mildly acidic conditions, which is crucial for substrates with base-sensitive protecting groups or stereocenters prone to epimerization under basic conditions.[1]
-
Ease of Workup: The precipitation of the trichloroacetamide byproduct simplifies purification compared to the aqueous workup required to remove salts from the Williamson ether synthesis.[1]
-
Alternative Reagents: For acid-sensitive substrates, other neutral benzylating agents like 2-benzyloxy-1-methylpyridinium triflate have been developed as alternatives to benzyl trichloroacetimidate (B1259523).[3][4]
II. O-Glycosylation: A Kinetic Comparison of Glycosyl Donors
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Glycosyl trichloroacetimidates are highly effective glycosyl donors due to their high reactivity and the ease of their preparation.[5] They are often compared with other popular donors, such as thioglycosides.
Performance Comparison: Glycosyl Trichloroacetimidates vs. Thioglycosides
While a comprehensive kinetic database is lacking, comparative studies on the reactivity and selectivity of these donors provide valuable insights.
| Feature | Glycosyl Trichloroacetimidates | Thioglycosides |
| Activation | Catalytic Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂).[5] | Thiophilic promoter (e.g., NIS/TfOH, DMTST). |
| Reactivity | Generally highly reactive, often requiring low temperatures for selectivity.[6] | Reactivity can be "tuned" by modifying the aglycon and protecting groups ("armed-disarmed" strategy).[7] |
| Stability | Can be sensitive to moisture and acidic conditions. | Generally stable and compatible with a wide range of protecting group manipulations.[7] |
| Stereoselectivity | Highly dependent on the C-2 protecting group and reaction conditions. | Can be controlled by the choice of promoter and protecting groups. |
| Reaction Time | Often rapid, even at low temperatures. | Can vary significantly based on the reactivity of the donor and acceptor. |
Key Observations:
-
Reactivity vs. Stability: Glycosyl trichloroacetimidates are generally more reactive than thioglycosides, leading to faster reaction times.[6] However, this high reactivity can sometimes lead to side reactions, such as the formation of anomeric trichloroacetamides.[8] Thioglycosides offer greater stability and the ability to perform sequential glycosylations using the "armed-disarmed" strategy.[7]
-
Concentration Effects: The outcome of glycosylation reactions, including reactivity and stereoselectivity, can be highly dependent on the concentration of the glycosyl donor, potentially due to the formation of supramolecular aggregates.[9][10] This highlights the importance of consistent reaction conditions when comparing different donors.
III. Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is essential for the objective comparison of different reagents. The following are detailed methodologies for monitoring the kinetics of benzylation and glycosylation reactions using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
A. NMR Spectroscopy for Real-Time Kinetic Monitoring
Objective: To determine the reaction rate and order by monitoring the change in concentration of reactants and products over time directly in the NMR tube.
Experimental Protocol:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the alcohol or glycosyl acceptor (1.0 equivalent) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or tetramethylsilane) in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆). The solvent should be anhydrous and compatible with the reaction conditions.
-
Ensure all glassware is rigorously dried to prevent side reactions.
-
-
Initial Spectrum Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the initial mixture to establish the starting concentrations (t=0).
-
-
Reaction Initiation:
-
At a precisely recorded time, add the this compound or alternative benzylating/glycosylating agent and the catalyst (if required) to the NMR tube.
-
Quickly mix the contents and place the NMR tube back into the spectrometer.
-
-
Time-Course Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
For each spectrum, record the integration of characteristic peaks for the starting material and the product relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the reactants and products at each time point.
-
Plot the concentration versus time to obtain the reaction profile.
-
Determine the initial rate of the reaction and, by varying the initial concentrations of the reactants, the order of the reaction with respect to each component.
-
B. HPLC for Monitoring Reaction Progress
Objective: To determine the reaction kinetics by analyzing the composition of quenched reaction aliquots at different time points.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), combine the alcohol or glycosyl acceptor, solvent, and any other non-initiating reagents.
-
-
Reaction Initiation:
-
At time t=0, add the this compound or alternative reagent and the catalyst to initiate the reaction.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a buffer solution or a reagent that rapidly consumes one of the reactants).
-
-
Sample Preparation for HPLC:
-
Dilute the quenched aliquot with a suitable solvent to a concentration appropriate for HPLC analysis.
-
Filter the sample to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a reversed-phase C18 column).
-
Elute the components using a suitable mobile phase gradient.
-
Monitor the elution profile using a UV detector at a wavelength where the reactants and products have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and product peaks in the chromatograms.
-
Create a calibration curve for each compound to convert peak areas to concentrations.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction kinetics.
-
IV. Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in these kinetic studies, the following diagrams illustrate the generalized reaction pathways and experimental workflows.
V. Conclusion
This compound is a highly effective reagent for both the benzylation of alcohols and O-glycosylation reactions, offering the significant advantage of proceeding under mild, acid-catalyzed conditions. While direct quantitative kinetic comparisons with alternative reagents are not extensively documented, the available literature suggests that trichloroacetimidate-based methods are often faster and more compatible with sensitive substrates than traditional approaches. For glycosylations, the high reactivity of trichloroacetimidate donors is a key feature, though this necessitates careful control of reaction conditions to ensure high stereoselectivity. The provided experimental protocols for NMR and HPLC-based kinetic monitoring offer a robust framework for researchers to conduct their own comparative studies, which are crucial for the rational selection of reagents and the optimization of reaction conditions in the synthesis of complex, high-value molecules.
References
- 1. d-nb.info [d-nb.info]
- 2. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A useful application of benzyl trichloroacetimidate for the benzylation of alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]
- 7. benchchem.com [benchchem.com]
- 8. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Activation of Benzyl 2,2,2-trichloroacetimidate
For Researchers, Scientists, and Drug Development Professionals
The activation of Benzyl 2,2,2-trichloroacetimidate is a cornerstone of modern organic synthesis, pivotal in the formation of O-glycosidic bonds and the benzylation of alcohols and other nucleophiles. The efficacy of this transformation is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Overview of Catalytic Systems
The activation of this compound is typically achieved through the use of Lewis acids, Brønsted acids, or, more recently, organocatalysts. Each class of catalyst offers a unique profile of reactivity, selectivity, and functional group tolerance. This guide will delve into the comparative efficacy of representative catalysts from each of these categories.
General Reaction Scheme
The fundamental transformation involves the activation of the trichloroacetimidate (B1259523) nitrogen by a catalyst, rendering the benzylic carbon susceptible to nucleophilic attack. This process results in the formation of a new carbon-oxygen or carbon-nitrogen bond and the release of trichloroacetamide (B1219227) as a byproduct.
Caption: General reaction pathway for the catalyst-mediated activation of this compound.
Lewis Acid Catalysis
Lewis acids are the most extensively studied catalysts for trichloroacetimidate activation. Their interaction with the lone pair of electrons on the imidate nitrogen enhances the leaving group ability of the trichloroacetamide moiety, facilitating nucleophilic substitution.
Commonly employed Lewis acids include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂). More recently, gold(III) chloride (AuCl₃) has emerged as a powerful catalyst, particularly in glycosylation reactions.
Comparative Performance of Lewis Acid Catalysts
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity (α:β) | Reference |
| TMSOTf | 5 - 20 | -78 to 0 | 1 - 24 h | 60 - 96 | Varies | [1][2][3] |
| BF₃·OEt₂ | 10 - 100 | 0 to rt | 1 - 12 h | Moderate to Good | Varies | [4][5][6] |
| AuCl₃ | 1 - 10 | -60 to rt | 5 - 45 min | 70 - 95 | High β-selectivity | [7][8][9] |
Note: Yields and stereoselectivities are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for TMSOTf-catalyzed Benzylation of an Alcohol: [1] To a solution of the alcohol (1.0 mmol) and this compound (1.5 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0 °C under an inert atmosphere, is added TMSOTf (0.1 mmol). The reaction mixture is stirred at this temperature for a specified time (monitored by TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel.
General Procedure for AuCl₃-catalyzed Glycosylation: [7] To a solution of the glycosyl acceptor (1.0 mmol) and the glycosyl trichloroacetimidate donor (1.2 mmol) in anhydrous dichloromethane (10 mL) is added AuCl₃ (0.01-0.03 mmol) at the specified temperature (e.g., 50 °C). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched, worked up as described for the TMSOTf-catalyzed procedure, and purified by column chromatography.
Caption: Typical experimental workflow for Lewis acid-catalyzed reactions of this compound.
Brønsted Acid Catalysis
Brønsted acids offer an alternative activation pathway by protonating the imidate nitrogen. A notable example is perchloric acid supported on silica gel (HClO₄–SiO₂), which has been demonstrated to be an effective and user-friendly catalyst.[10][11][12][13][14] This heterogeneous catalyst simplifies product purification as it can be easily removed by filtration.
Comparative Performance of HClO₄–SiO₂
In glycosylation reactions without a participating group at the C-2 position of the glycosyl donor, HClO₄–SiO₂ has been shown to provide enhanced α-selectivity compared to TMSOTf.[10]
| Catalyst | Typical Loading | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity (α:β) | Reference |
| HClO₄–SiO₂ | Catalytic | rt | 1 - 3 h | 80 - 95 | Enhanced α-selectivity | [10][11] |
| TMSOTf | 10 mol% | rt | 1 - 3 h | 85 - 92 | Lower α-selectivity | [10] |
Experimental Protocol
General Procedure for HClO₄–SiO₂-catalyzed Glycosylation: [10] To a solution of the glycosyl donor (trichloroacetimidate, 1.0 mmol) and the glycosyl acceptor (1.2 mmol) in anhydrous dichloromethane (10 mL) is added HClO₄–SiO₂ (typically 10-20 wt% of the donor). The suspension is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then filtered to remove the catalyst, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Organocatalysis
The use of organocatalysts for trichloroacetimidate activation is a more recent development, offering mild reaction conditions and unique selectivity profiles. Thiourea-based catalysts, for instance, can activate the trichloroacetimidate through hydrogen bonding.[15][16][17]
Mechanism of Thiourea (B124793) Catalysis
Thiourea catalysts are proposed to act as hydrogen-bond donors, activating the trichloroacetimidate and the nucleophile simultaneously in a cooperative manner. This can lead to highly stereoselective transformations, often favoring an Sₙ2-type mechanism.[15][18]
Caption: Simplified representation of the cooperative activation by a thiourea catalyst.
Comparative Performance of a Thiourea-based Organocatalyst
While extensive comparative data with this compound is still emerging, studies with glycosyl trichloroacetimidates have shown that cooperative catalysis with a singly protonated phenanthrolinium salt and the byproduct trichloroacetamide can lead to excellent β-selectivity in glycosylation reactions.[18]
Application in the Overman Rearrangement
The Overman rearrangement is a[18][18]-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. While not a direct activation of this compound, it is a closely related and important transformation of a similar substrate class. This rearrangement can be catalyzed by transition metals such as Pd(II) or Hg(II).[19][20] More recently, gold(I)-catalyzed Overman rearrangements have been developed, offering high efficiency in aqueous media.[21]
Conclusion
The choice of catalyst for the activation of this compound is a critical parameter that dictates the outcome of the reaction.
-
Lewis acids like TMSOTf and BF₃·OEt₂ are versatile and widely used, while AuCl₃ offers exceptional reactivity and selectivity in specific applications like glycosylation.
-
Brønsted acids , particularly the heterogeneous catalyst HClO₄–SiO₂, provide a user-friendly and easily separable option, with the added benefit of enhanced α-selectivity in certain glycosylations.
-
Organocatalysts represent a growing field, promising mild reaction conditions and novel selectivity profiles through mechanisms such as hydrogen bonding.
Researchers and drug development professionals are encouraged to consider the specific requirements of their synthesis, including substrate compatibility, desired stereochemical outcome, and ease of purification, when selecting a catalyst. This guide provides a foundational comparison to inform this critical decision-making process.
References
- 1. d-nb.info [d-nb.info]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BF3·OEt2 catalyzed chemoselective C [[double bond, length as m-dash]] C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Glycosylation of sialyl acetates with a novel catalyst combination: bismuth triflate and BF3.OEt2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] HClO4–SiO2 catalyzed glycosylation using sugar trichloroacetimidates as glycosyl donors | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization [organic-chemistry.org]
- 15. Cooperative catalysis in glycosidation reactions with O-glycosyl trichloroacetimidates as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overman Rearrangement [organic-chemistry.org]
- 20. Overman Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Benzylated Compounds Using Benzyl 2,2,2-trichloroacetimidate
For researchers, scientists, and drug development professionals, the successful synthesis and structural confirmation of benzylated compounds are critical steps in the development of new chemical entities. Benzyl (B1604629) 2,2,2-trichloroacetimidate has emerged as a valuable reagent for the benzylation of alcohols, particularly for substrates that are sensitive to basic conditions. This guide provides an objective comparison of this reagent with other common benzylation methods and offers detailed experimental protocols for the structural validation of the resulting benzyl ethers.
Comparing Benzylation Reagents
The choice of a benzylation reagent is crucial and depends on the specific substrate and desired reaction conditions. While traditional methods often employ benzyl halides under basic conditions, Benzyl 2,2,2-trichloroacetimidate offers a milder, acid-catalyzed alternative.
Table 1: Comparison of Common Benzylation Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| This compound | Acid catalyst (e.g., TfOH, TMSOTf), CH₂Cl₂, 0 °C to rt | Mild conditions, suitable for base-sensitive substrates, good yields for sterically hindered alcohols.[1][2] | Can rearrange to N-benzyl trichloroacetamide (B1219227) as a side product.[3] |
| Benzyl Bromide/Chloride | Strong base (e.g., NaH), polar aprotic solvent (e.g., THF, DMF) | Readily available, cost-effective.[4] | Requires strongly basic conditions, not suitable for base-sensitive functional groups.[4] |
| Benzyl Tosylate | Base (e.g., K₂CO₃), polar aprotic solvent | More reactive than benzyl halides, can be used under milder basic conditions.[4] | Less stable and more expensive than benzyl halides.[4] |
Validating the Structure of Benzylated Compounds
Once the benzylation reaction is complete, rigorous structural validation is essential to confirm the successful incorporation of the benzyl group. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the presence of the benzyl group and its attachment to the desired oxygen atom.
Table 2: Characteristic ¹H NMR and ¹³C NMR Signals for a Benzylated Alcohol
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Benzylic Protons (-O-CH₂-Ph) | ~4.5 - 5.0 | ~70 - 75 | Typically a singlet, unless adjacent to a chiral center. |
| Aromatic Protons (-C₆H₅) | ~7.2 - 7.4 | ~127 - 138 | A multiplet integrating to 5 protons. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain further structural information through fragmentation analysis.
Table 3: Key Mass Spectrometry Data for a Benzylated Alcohol
| Ionization Mode | Expected Molecular Ion | Key Fragmentation Pattern |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Neutral loss of the benzyl group (C₇H₇•, 91 Da).[1] |
| Electron Ionization (GC-MS) | M⁺• | Prominent fragment ion at m/z 91 (tropylium cation).[1] |
Experimental Protocols
General Protocol for Benzylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the alcohol (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) or a mixture of cyclohexane (B81311) and dichloromethane.
-
Add this compound (1.5 - 2.0 eq).
-
Cool the reaction mixture to 0 °C.
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.05 - 0.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for ¹H NMR Analysis
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts.
Protocol for GC-MS Analysis
-
Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the product from any impurities.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-500) in electron ionization (EI) mode.
-
Analyze the resulting chromatogram and mass spectrum of the product peak.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for structural validation and the proposed reaction mechanism for benzylation with this compound.
Caption: Experimental workflow for the synthesis and structural validation of benzylated compounds.
Caption: Proposed mechanism for the acid-catalyzed benzylation of an alcohol using this compound.
By following these guidelines and protocols, researchers can confidently synthesize and validate the structures of their target benzylated compounds, ensuring the integrity of their scientific findings and advancing their drug development programs.
References
A Comparative Guide to Stereochemical Outcomes with Different Benzylating Agents
In the landscape of synthetic organic chemistry, the benzylation of molecules is a cornerstone transformation, pivotal for the protection of alcohols and the formation of carbon-carbon bonds. For researchers and professionals in drug development, achieving precise stereochemical control during this process is not merely an academic exercise but a critical determinant of a molecule's biological activity and therapeutic efficacy. The choice of benzylating agent and reaction conditions can profoundly influence the stereochemical outcome, dictating the configuration of newly formed stereocenters.
This guide provides an objective comparison of the stereochemical outcomes achieved with various benzylating agents, supported by experimental data. It delves into the mechanistic underpinnings of stereocontrol and offers detailed protocols for key transformations, aimed at equipping researchers with the knowledge to select the optimal strategy for their synthetic targets.
Mechanistic Considerations in Stereoselective Benzylation
The stereochemical course of a benzylation reaction is largely governed by the operative reaction mechanism, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.
-
SN2 Pathway: This mechanism involves a backside attack by the nucleophile on the carbon-leaving group bond, resulting in an inversion of stereochemistry at the electrophilic center. For benzylations, this is often the desired pathway for achieving high stereoselectivity.
-
SN1 Pathway: This pathway proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers, often resulting in racemization.
The choice of benzylating agent, solvent, temperature, and substrate all play a crucial role in favoring one pathway over the other. Furthermore, the use of chiral auxiliaries has become a standard strategy to induce facial selectivity in benzylation reactions, leading to high diastereoselectivity.[1][2] These auxiliaries create a sterically biased environment, forcing the benzylating agent to approach from a specific trajectory.[2]
Comparison of Benzylating Agents in Diastereoselective Reactions
The selection of a benzylating agent is critical and often depends on the nature of the substrate and the desired stereochemical control. The following sections compare the performance of common benzylating agents in stereoselective transformations.
Benzyl (B1604629) Halides (Benzyl Bromide and Benzyl Chloride)
Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most common and cost-effective benzylating agents. They are typically employed under basic conditions to deprotonate the nucleophile (e.g., an alcohol or an enolate). In the context of stereoselective synthesis, benzyl halides are frequently used in conjunction with chiral auxiliaries.
Evans' oxazolidinone auxiliaries are a prime example of how high diastereoselectivity can be achieved.[3] The auxiliary is first acylated, and then the resulting imide is enolized and alkylated with a benzyl halide. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the incoming benzyl group to the opposite face.[1][3]
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 | [3] |
Table 1: Asymmetric Alkylation of N-Acyl Evans' Auxiliaries with Benzyl Bromide.
Benzyl Trichloroacetimidate (B1259523)
Benzyl trichloroacetimidate is a valuable alternative for the benzylation of alcohols, particularly for substrates that are sensitive to basic conditions.[4] This reagent can be activated under mildly acidic conditions, using catalysts such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[4] A significant advantage of this method is that it often proceeds with high fidelity, preserving the stereochemical integrity of chiral alcohols that might be prone to racemization under basic conditions.[4]
| Substrate (Alcohol) | Catalyst (mol%) | Product | Yield (%) | Reference |
| 3-Hydroxymethyl-2-methyl cyclopentanone | TfOH (5) | 3-Benzyloxymethyl-2-methyl cyclopentanone | 60 | [4] |
| Tertiary Cyclopropanol | TfOH (10) | Benzylated Cyclopropanol | 39 | [4] |
Table 2: O-Benzylation of Alcohols using Benzyl Trichloroacetimidate.
Enantioselective Benzylation via Photoredox Catalysis
Recent advances have led to the development of catalytic enantioselective methods that avoid the use of stoichiometric chiral auxiliaries. One such method is the merger of photoredox and organocatalysis for the α-benzylation of aldehydes.[5] This approach utilizes a chiral imidazolidinone organocatalyst and an iridium photoredox catalyst to generate and control the stereochemistry of the newly formed C-C bond, affording high enantioselectivity.[5]
| Aldehyde | Benzylating Agent | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Propionaldehyde | 4-(Bromomethyl)pyridine | 93% | 82 | [5] |
Table 3: Enantioselective α-Benzylation of Aldehydes.
Visualizing Stereochemical Control and Workflows
To better illustrate the concepts discussed, the following diagrams outline the key mechanisms and workflows in stereoselective benzylation.
Caption: Chiral auxiliary directs the approach of the benzylating agent.
Caption: Decision workflow for choosing a benzylating agent.
Caption: General steps in a stereoselective benzylation experiment.
Experimental Protocols
The following are representative protocols for achieving high stereoselectivity in benzylation reactions.
Protocol 1: Diastereoselective Benzylation of an N-Acyl Evans' Oxazolidinone[3]
Materials:
-
(S)-4-benzyl-2-oxazolidinone acylated with propionyl group (1.0 eq.)
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 eq.)
-
Benzyl bromide (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
A flame-dried round-bottom flask is charged with the N-propionyl oxazolidinone (1.0 eq.) and dissolved in anhydrous THF under an argon atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of NaHMDS (1.1 eq.) in THF is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
Benzyl bromide (1.2 eq.) is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the benzylated product.
-
The diastereomeric ratio is determined by chiral HPLC or ¹H NMR analysis of the purified product.
Protocol 2: O-Benzylation of a Base-Sensitive Alcohol using Benzyl Trichloroacetimidate[4]
Materials:
-
Chiral alcohol substrate (1.0 eq.)
-
Benzyl trichloroacetimidate (1.5-2.0 eq.)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05-0.1 eq.)
-
Anhydrous dichloromethane (B109758) (DCM) or a mixture of cyclohexane (B81311)/DCM
-
Argon atmosphere
Procedure:
-
To a solution of the alcohol (1.0 eq.) and benzyl trichloroacetimidate (2.0 eq.) in anhydrous solvent (e.g., a mixture of cyclohexane and DCM) under an argon atmosphere, the acidic catalyst (e.g., TfOH, 5 mol%) is added at 0 °C or room temperature.
-
The reaction mixture is stirred and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the desired benzyl ether.
-
The stereochemical integrity of the product is confirmed by comparing its optical rotation to the literature value or by chiral HPLC analysis.
Conclusion
The stereochemical outcome of a benzylation reaction is a nuanced interplay of the benzylating agent, substrate structure, and reaction conditions. For diastereoselective reactions, benzyl halides in combination with chiral auxiliaries like Evans' oxazolidinones offer a robust and predictable method for achieving high levels of stereocontrol.[3] For the benzylation of chiral alcohols, particularly those sensitive to basic conditions, benzyl trichloroacetimidate provides a mild and effective alternative that preserves stereochemical purity.[4]
Furthermore, the emergence of catalytic enantioselective methods, such as those employing photoredox catalysis, represents a significant advancement, offering a more atom-economical approach to accessing enantioenriched benzylated products.[5] The selection of the appropriate methodology should be guided by a thorough understanding of the substrate's properties and the mechanistic pathways available to the chosen benzylating agent. The data and protocols presented in this guide serve as a valuable resource for making informed decisions to achieve the desired stereochemical outcomes in complex synthetic endeavors.
References
A Comparative Guide to Benzylation: Cost-Benefit Analysis of Benzyl 2,2,2-trichloroacetimidate
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of multi-step syntheses. The benzylation of alcohols, a common protective group strategy, is a critical step in the synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of using Benzyl (B1604629) 2,2,2-trichloroacetimidate in comparison to traditional benzylation methods, supported by experimental data and detailed protocols.
Executive Summary
Benzyl 2,2,2-trichloroacetimidate has emerged as a powerful reagent for the benzylation of alcohols, particularly for substrates that are sensitive to the strongly basic conditions of the classical Williamson ether synthesis. While often associated with a higher initial reagent cost, the benefits of milder reaction conditions, high yields, and applicability to a broader range of substrates can, in many cases, outweigh the upfront expense. This guide will delve into a quantitative comparison of this compound with the more traditional Williamson ether synthesis, which typically employs benzyl bromide or benzyl chloride.
Performance Comparison: Quantitative Data
The choice of a benzylation method often hinges on a balance between cost, reaction efficiency, and substrate compatibility. The following tables provide a comparative overview of these key parameters.
| Reagent | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound | 85-98%[1][2] | 1-24[1][2] | 0 to room temperature[1][2] | Mild, acidic conditions; suitable for base-sensitive substrates; high yields. | Higher reagent cost; byproduct removal can be necessary. |
| Benzyl Bromide | 70-95%[3][4] | 2-24[3][4] | Room temperature to reflux[3][4] | Lower reagent cost; well-established method. | Requires strong base; not suitable for base-sensitive substrates; potential for elimination side reactions.[5] |
| Benzyl Chloride | 60-90%[3][4] | 4-48[3][4] | Reflux[3][4] | Lowest reagent cost. | Less reactive than benzyl bromide, requiring harsher conditions; not suitable for base-sensitive substrates. |
Cost-Benefit Analysis
A thorough cost-benefit analysis extends beyond the initial purchase price of the benzylating agent. It must encompass the entire synthetic process, including reagents, solvents, catalysts, and purification.
| Cost Factor | This compound | Benzyl Bromide/Chloride (Williamson Ether Synthesis) |
| Benzylating Agent | High | Low to Moderate |
| Base/Catalyst | Catalytic amount of a strong acid (e.g., TfOH, TMSOTf) - Moderate to High Cost | Stoichiometric amounts of a strong base (e.g., NaH, KH) - Low to Moderate Cost |
| Solvent | Aprotic solvents (e.g., DCM, THF) - Moderate Cost | Polar aprotic solvents (e.g., DMF, THF) - Moderate Cost |
| Purification | Chromatography may be needed to remove trichloroacetamide (B1219227) byproduct.[2] | Aqueous workup is often sufficient, but chromatography may be required for high purity. |
| Overall Process Cost | Can be lower for complex, base-sensitive substrates due to higher yields and fewer side reactions. | Generally lower for simple, base-stable substrates. |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Benzylation with this compound
This reaction proceeds via an acid-catalyzed activation of the trichloroacetimidate, forming a highly reactive O-benzylisourea intermediate. The alcohol then attacks the benzylic carbon in an SN2-like fashion, releasing the stable trichloroacetamide byproduct.
References
literature review of Benzyl 2,2,2-trichloroacetimidate applications
An Objective Comparison of Benzyl (B1604629) 2,2,2-trichloroacetimidate and Alternative Benzylation Reagents
Introduction
The benzyl (Bn) group is one of the most widely utilized protecting groups for hydroxyl functions in organic synthesis due to its general stability towards a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1] Its removal is typically achieved under mild reductive conditions via catalytic hydrogenolysis. While the classical method for its installation—the Williamson ether synthesis using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH)—is effective for many substrates, it is unsuitable for molecules containing base-labile functional groups.[2]
Benzyl 2,2,2-trichloroacetimidate, CCl₃C(=NH)OCH₂C₆H₅, has emerged as a powerful alternative reagent for the O-benzylation of alcohols under mildly acidic conditions.[3] This guide provides a comprehensive comparison between the trichloroacetimidate (B1259523) method and traditional alternatives, supported by experimental data and protocols to assist researchers in selecting the optimal strategy for their specific synthetic challenges.
Mechanism and Reaction Conditions: A Head-to-Head Comparison
The fundamental difference between the two methods lies in their reaction mechanisms and pH conditions, which dictates their substrate compatibility.
1. This compound Method (Acidic Conditions)
This method proceeds via the activation of the trichloroacetimidate with a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)). The protonated or silylated imidate intermediate is a highly reactive electrophile that readily reacts with the alcohol nucleophile to form the desired benzyl ether. The only by-product is the inert and easily removable trichloroacetamide.[4][5] This approach is particularly valuable for sensitive substrates that would not survive the strongly basic conditions of the Williamson ether synthesis.[2]
2. Williamson Ether Synthesis (Basic Conditions)
This classical method involves the deprotonation of the alcohol with a strong base (typically NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from benzyl bromide or chloride in an SN2 reaction to yield the benzyl ether.[1][6] While robust and high-yielding for simple alcohols, the requisite strong base is incompatible with functionalities like esters, ketones, and certain chiral centers prone to epimerization.[4]
Quantitative Data and Performance Comparison
The choice of benzylation reagent directly impacts reaction yield, scope, and compatibility with existing functional groups.
Table 1: Comparison of Reagent Properties
| Property | This compound | Benzyl Bromide |
| CAS Number | 81927-55-1 | 100-39-0 |
| Molecular Formula | C₉H₈Cl₃NO | C₇H₇Br |
| Molecular Weight | 252.52 g/mol | 171.03 g/mol |
| Form | Liquid | Liquid |
| Key Hazard | Moisture sensitive[7] | Lachrymator[1] |
| Storage Temp. | 2-8°C | Room Temperature |
Table 2: Performance Comparison of O-Benzylation Methods
| Feature | Benzyl Trichloroacetimidate Method | Williamson Ether Synthesis (BnBr/NaH) |
| Reaction Conditions | Mildly acidic (cat. TfOH, TMSOTf)[4] | Strongly basic (NaH, KH)[6] |
| Solvents | Aprotic (CH₂Cl₂, Hexane, Ether)[4][8] | Anhydrous polar aprotic (DMF, THF)[1] |
| Temperature | 0°C to room temperature[4] | 0°C to reflux[9] |
| Substrate Scope | Broad; compatible with acid-labile acetals and alkali-labile esters and imides.[2] Excellent for sensitive substrates.[4] | Limited by base-sensitivity; ideal for simple primary and secondary alcohols. |
| Chirality | Preserves stereochemical integrity of chiral alcohols.[4] | Risk of epimerization at adjacent stereocenters. |
| Byproducts | Trichloroacetamide (water-soluble, easily removed).[5] | Inorganic salts (e.g., NaBr). |
| Example Yield (Sensitive Substrate) | 3-hydroxymethyl-2-methyl cyclopentanone: 60%.[4] | 3-hydroxymethyl-2-methyl cyclopentanone: 0% (not obtainable).[4] |
| Example Yield (Tertiary Alcohol) | Tertiary cyclopropanol: 39%.[4] | Generally low to no yield due to elimination. |
Decision-Making Workflow
To aid in the selection process, the following workflow can be used:
Experimental Protocols
Protocol 1: O-Benzylation using this compound This protocol is generalized from the procedure described by Eckenberg et al.[4]
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.0 equiv.) and this compound (1.5 equiv.) in an anhydrous solvent (e.g., a mixture of CH₂Cl₂ and cyclohexane, or diethyl ether).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMS-OTf, ~0.2 equiv.) or trifluoromethanesulfonic acid (TfOH, ~0.1-0.2 equiv.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir and warm to room temperature over several hours (typically 12-24 h). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the pure benzyl ether.
Protocol 2: O-Benzylation using Benzyl Bromide and Sodium Hydride (Williamson Ether Synthesis) This is a standard, widely used laboratory procedure.[1][9]
-
Preparation: In a flame-dried flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 equiv.) to anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension to 0°C. Slowly add a solution of the alcohol (1.0 equiv.) in the same anhydrous solvent. Stir the mixture for 30-60 minutes at 0°C or room temperature until hydrogen gas evolution ceases.
-
Reaction: Re-cool the mixture to 0°C and add benzyl bromide (BnBr, 1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup: Carefully quench the reaction by the slow addition of water or methanol (B129727) at 0°C to destroy any excess NaH. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Conclusion
This compound is a superior reagent for the O-benzylation of complex and sensitive alcohols where traditional Williamson ether synthesis conditions are too harsh.[4] Its ability to operate under mild, acid-catalyzed conditions preserves the integrity of base-labile functional groups and chiral centers.[2][4] While the Williamson method remains a cost-effective and efficient choice for robust, simple substrates, the trichloroacetimidate method provides a critical and often enabling tool for applications in natural product synthesis, carbohydrate chemistry, and drug development.[5] Researchers should consider the functional group tolerance and stereochemical stability of their substrate when selecting the appropriate benzylation strategy.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
A Mechanistic Showdown: Benzyl 2,2,2-Trichloroacetimidate vs. Traditional Benzylating Agents for Hydroxyl Protection
In the landscape of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, the benzyl (B1604629) ether stands as a robust and versatile protecting group. This guide provides a detailed mechanistic and performance comparison of a powerful benzylating agent, benzyl 2,2,2-trichloroacetimidate, against its traditional counterparts: benzyl bromide, benzyl chloroformate, and the closely related p-methoxybenzyl (PMB) protecting group. This analysis, tailored for researchers, scientists, and drug development professionals, is supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Mechanistic Differences
The choice of a benzylating agent dictates the reaction conditions and mechanism for the protection of an alcohol. This compound distinguishes itself by operating under acidic conditions, a stark contrast to the basic or nucleophilic conditions required for benzyl bromide and benzyl chloroformate. This fundamental difference provides a crucial element of orthogonality in complex synthetic strategies.
Caption: Overview of activation pathways for different benzylating agents.
Performance Comparison: A Quantitative Look
The efficiency of a protecting group strategy is measured not only by the success of the protection step but also by the ease and selectivity of its removal. The following tables summarize quantitative data for the benzylation of alcohols and the subsequent deprotection of the resulting benzyl ethers using various reagents.
Table 1: Comparative Data for Alcohol Protection
| Reagent | Substrate (Alcohol) | Conditions | Time | Yield (%) | Reference |
| This compound | 3-hydroxymethyl-2-methylcyclopentanone | 2 eq. reagent, 0.2 eq. TMSOTf, CH₂Cl₂ | 24 h | 60 | [1] |
| Hindered secondary alcohol | 1.5 eq. reagent, 0.2 eq. TMSOTf, CH₂Cl₂ | 24 h | 85-95 | [1] | |
| Acid-sensitive tertiary cyclopropanol | 2 eq. reagent, 0.1 eq. TfOH, CH₂Cl₂ | 2 h | 39 | [1] | |
| Benzyl Bromide | 3,4-dimethoxyphenol | 1.02 eq. reagent, 1.11 eq. K₂CO₃, MeCN, reflux | 2 h | 90 | [2] |
| General Alcohols | 1.1 eq. reagent, 1.2 eq. NaH, DMF | 0.5-2 h | >90 | [3] | |
| Benzyl Chloroformate | Sterically hindered alcohol | Reagent, NaH | - | High | [4] |
| p-Methoxythis compound | Primary Alcohol | 1.2 eq. reagent, 0.1 eq. La(OTf)₃, CH₂Cl₂ | 0.5 h | 95 | [5] |
| Hindered Secondary Alcohol | 1.2 eq. reagent, 0.1 eq. La(OTf)₃, CH₂Cl₂ | 1 h | 92 | [5] |
Table 2: Comparative Data for Benzyl Ether Deprotection
| Benzylating Agent Origin | Deprotection Method | Conditions | Time | Yield (%) | Reference |
| General Benzyl Ether | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol | Minutes to hours | High | [6] |
| HCOONH₄, 10% Pd/C, Methanol, Reflux | 2-16 h | >95 | [6] | ||
| General Benzyl Ether | Acid-Catalyzed Cleavage | TFA (5-10 eq.), CH₂Cl₂, rt | 1-6 h | High | [6] |
| BCl₃·SMe₂, CH₂Cl₂ | - | High | [7] | ||
| p-Methoxybenzyl Ether | Oxidative Cleavage (Orthogonal) | DDQ, CH₂Cl₂/H₂O | - | >90 | [8] |
| Mild Acidic Cleavage (Orthogonal) | 0.5 eq. TfOH, 1,3-dimethoxybenzene, CH₂Cl₂ | 10 min | 88-94 | [9] |
Mechanistic Pathways and Experimental Workflows
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes. The following diagrams illustrate the key mechanistic steps for each class of benzylating agent.
This compound: Acid-Catalyzed Protection
Under acidic conditions, the imidate nitrogen of this compound is protonated, creating a highly reactive electrophile. The alcohol then attacks the benzylic carbon, followed by the elimination of the stable trichloroacetamide (B1219227) byproduct.[1] This mechanism avoids the use of strong bases, making it suitable for substrates with base-labile functional groups.
Caption: Acid-catalyzed benzylation using this compound.
Benzyl Bromide: The Classic Williamson Ether Synthesis
The protection of alcohols using benzyl bromide proceeds via the classic Williamson ether synthesis, an SN2 reaction.[3] This requires the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.
Caption: Williamson ether synthesis for benzyl ether formation.
Benzyl Chloroformate: Protection via a Carbonate Intermediate
Benzyl chloroformate reacts with alcohols in the presence of a base to form a benzyl carbonate, which can then be cleaved to the benzyl ether.[4] This method is also commonly used for the protection of amines as their carbamates.
Caption: Protection of an alcohol using benzyl chloroformate.
Orthogonal Deprotection Strategies: The Power of p-Methoxybenzyl (PMB)
The p-methoxybenzyl (PMB) group, a substituted benzyl ether, offers a significant advantage in terms of orthogonal deprotection. The electron-donating methoxy (B1213986) group makes the PMB ether more susceptible to cleavage under milder acidic and specific oxidative conditions compared to the unsubstituted benzyl ether. This allows for the selective removal of a PMB group while leaving a benzyl group intact within the same molecule.[8][9]
Caption: Orthogonal deprotection of a PMB ether in the presence of a benzyl ether.
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous diethyl ether or dichloromethane (B109758)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous diethyl ether, add a catalytic amount of sodium hydride (e.g., 0.1 eq).
-
Cool the mixture to 0 °C and add trichloroacetonitrile (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the base.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can often be used without further purification.
General Protocol for Alcohol Protection using this compound
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Lewis or Brønsted acid catalyst (e.g., TMSOTf, TfOH)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the alcohol (1.0 eq) and this compound (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid catalyst (0.1-0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Alcohol Protection using Benzyl Bromide (Williamson Ether Synthesis)
Materials:
-
Alcohol substrate
-
Benzyl bromide
-
Anhydrous solvent (e.g., DMF, THF)
-
Base (e.g., NaH, K₂CO₃)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the alcohol (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C and add the base (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes or until gas evolution ceases.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][3]
General Protocol for Benzyl Ether Deprotection by Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected alcohol
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate)
Procedure:
-
Dissolve the benzyl-protected alcohol in the chosen solvent.
-
Add 10% Pd/C (typically 5-10 mol% by weight).
-
If using H₂ gas, purge the flask with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).
-
If using transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 5-10 eq).
-
Stir the reaction vigorously at room temperature or with gentle heating until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6]
Conclusion
The choice between this compound and more traditional benzylating agents is a strategic one, guided by the specific demands of the synthetic route. This compound offers a powerful, acid-catalyzed alternative for the protection of alcohols, proving particularly valuable for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. Its mild activation conditions and the formation of a neutral, easily removable byproduct make it an attractive option in modern organic synthesis.
Conversely, the classical approach using benzyl bromide remains a cost-effective and efficient method for a wide range of substrates that can tolerate strong bases. Benzyl chloroformate provides another alternative, particularly in the context of carbonate formation. The utility of the p-methoxybenzyl group lies in its enhanced lability, enabling orthogonal deprotection strategies that are critical in the synthesis of complex molecules. A thorough understanding of the mechanistic nuances and performance characteristics of each reagent empowers chemists to design more elegant and efficient synthetic pathways.
References
- 1. d-nb.info [d-nb.info]
- 2. orgsyn.org [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.ucla.edu [chem.ucla.edu]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl 2,2,2-trichloroacetimidate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Benzyl 2,2,2-trichloroacetimidate, a reagent used in chemical synthesis, is classified as a hazardous substance requiring specific disposal procedures. This guide provides essential, step-by-step information to ensure its safe management from point of use to final disposal.
Immediate Safety and Handling Precautions
This compound is an irritant to the eyes, respiratory system, and skin.[1][2] In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Personal Protective Equipment (PPE) is mandatory when handling this chemical. Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[1][2] All handling should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[1] It is crucial to remember that this chemical should never be disposed of down the drain or in regular trash.[4][5][6]
1. Waste Identification and Segregation:
-
Clearly label this compound waste with "Hazardous Waste" and its full chemical name.
-
Store this waste separately from incompatible materials, particularly strong oxidizing agents and strong acids.[1][2]
2. Spill Management and Cleanup:
-
In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area if necessary.[3][7]
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder.[2][3]
-
Carefully collect the absorbed material and place it into a suitable, sealable, and chemically compatible container for disposal as hazardous waste.[3][8]
3. Containerization of Waste:
-
Collect all waste containing this compound, including contaminated absorbents and disposable labware, in a designated hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[4][5]
-
Ensure the exterior of the waste container remains clean and free of chemical residue.[5]
4. Storage and Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and incompatible chemicals.
-
Do not accumulate more than 10 gallons of hazardous waste in your lab.[4]
-
Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8] Complete all necessary waste manifests or collection request forms as required by your institution.
Below is a logical workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ethz.ch [ethz.ch]
- 6. web.mit.edu [web.mit.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Benzyl 2,2,2-trichloroacetimidate
Essential Safety and Handling Guide for Benzyl 2,2,2-trichloroacetimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4[4][5] |
| Skin Corrosion/Irritation | Category 2[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A[2][4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety goggles or chemical safety glasses. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] A complete protective suit is recommended. | Inspect gloves prior to use.[4] |
| Body | Protective clothing to prevent skin exposure. A chemical-resistant apron is recommended when mixing or loading.[1][7] | Launder reusable clothing separately.[8] |
| Respiratory | Use only in a well-ventilated area. A respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used if inhalation risk is high or ventilation is inadequate. | Follow OSHA respirator regulations in 29 CFR 1910.134.[1] |
Operational and Handling Procedures
Proper handling and storage are crucial to maintaining the stability of this compound and preventing hazardous situations.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Use with adequate ventilation. A fume hood is recommended.
-
Do not allow contact with water, moist air, or steam.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container.[1]
-
Protect from moisture.[1]
-
Store away from incompatible materials like strong oxidizing agents and strong acids.[2]
Emergency and First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2] |
| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and ensure regulatory compliance.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see PPE section).
-
Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[2][9]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][9]
-
Do not let the product enter drains.[9]
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[4]
Operational Workflow for Handling this compound
Caption: A flowchart outlining the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H8Cl3NO | CID 144968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 苄基-2,2,2-三氯乙酰亚氨酸酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
